2-Hydroxydocosanoic acid
Description
2-Hydroxydocosanoic acid has been reported in Chondrosia reniformis, Amphimedon compressa, and other organisms with data available.
from marine sponge Amphimedon compressa; structure given in first source
Structure
2D Structure
Properties
IUPAC Name |
2-hydroxydocosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(24)25/h21,23H,2-20H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGJJWLCCOPDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930600 | |
| Record name | 2-Hydroxydocosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13980-14-8 | |
| Record name | 2-Hydroxydocosanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13980-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxydocosanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013980148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxydocosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYBEHENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18KZ2SK78L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Natural Reserves of 2-Hydroxydocosanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of 2-Hydroxydocosanoic acid, a hydroxylated fatty acid of significant interest in various research and development fields. This document summarizes quantitative data, details experimental protocols for extraction and analysis, and visualizes the key biosynthetic pathway, offering a comprehensive resource for professionals in lipid research and drug development.
Natural Occurrence of this compound
This compound, also known as 2-hydroxybehenic acid, is a long-chain fatty acid found across different biological kingdoms, from marine life and plants to microorganisms and mammals. Its presence is often associated with complex lipids, particularly sphingolipids, where it plays a crucial role in the structure and function of biological membranes.
Key Natural Sources
The primary natural sources of this compound identified in scientific literature are categorized below:
-
Marine Organisms: Sponges of the Amphimedon and Chondrosia genera are notable sources. Specifically, in the Caribbean sponge Amphimedon compressa, 2-hydroxy fatty acids, including this compound, are major components of certain phospholipids[1].
-
Plants: This fatty acid is a constituent of various plant tissues. It has been identified in the inner bark of Eucalyptus globulus[2], the leaves and plasma membranes of rye (Secale cereale L. cv Puma) as a component of glucocerebrosides[3], and has been reported in Arabidopsis thaliana and Pinus radiata.
-
Animals: In mammals, this compound is a key component of sphingolipids, with a significant presence in the nervous system, epidermis, and kidneys. It is found in the mature black epidermis of the Antarctic minke whale and as the N-acyl chain of galactosylceramides in the mouse brain[2]. Notably, its levels are upregulated in prostate carcinoma tissue compared to healthy prostate epithelium.
-
Microorganisms: Certain bacteria, such as those belonging to the genus Sphingomonas, are known to synthesize 2-hydroxy fatty acids as part of their cellular lipids.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound varies significantly among its natural sources. The following tables summarize the available quantitative data to facilitate comparison.
| Natural Source | Organism | Tissue/Component | Quantitative Data | Reference(s) |
| Marine Sponge | Amphimedon compressa | Total Fatty Acids | This compound and 2-hydroxytricosanoic acid together constitute 52% of the total fatty acid mixture. | [1] |
| Plant | Secale cereale (Rye) | Leaf and Plasma Membrane Glucocerebrosides | Glucocerebrosides consist of >98% 2-hydroxy fatty acids, with 2-hydroxybehenic acid being a major component. The molecular species containing 2-hydroxybehenic acid (22:0h-t18:1) comprises 4% to 8% of the total intact glucocerebrosides. | [3] |
| Animal | Antarctic Minke Whale | Epidermal Cerebrosides | α-hydroxy fatty acids constitute 17% of the total fatty acids in cerebrosides. The specific percentage of this compound within this fraction is not detailed. | [4] |
Experimental Protocols: Extraction, Isolation, and Quantification
The analysis of this compound from natural sources involves a multi-step process encompassing extraction, isolation, and quantification. The following sections outline the general methodologies based on established protocols for hydroxy fatty acids.
Lipid Extraction
The initial step involves the extraction of total lipids from the biological matrix. A commonly used method is a modified Bligh-Dyer extraction using a chloroform:methanol mixture.
Protocol Outline:
-
Homogenization: The tissue or cell sample is homogenized in a solvent mixture, typically chloroform:methanol (1:2, v/v), to disrupt cellular structures and release lipids.
-
Phase Separation: Chloroform and water (or a saline solution) are added to the homogenate to induce phase separation, resulting in an upper aqueous phase and a lower organic phase containing the lipids.
-
Lipid Recovery: The lower organic phase is carefully collected. The extraction process may be repeated on the remaining aqueous phase to maximize lipid recovery.
-
Solvent Evaporation: The collected organic phases are combined and the solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
Isolation of 2-Hydroxy Fatty Acids
Following total lipid extraction, 2-hydroxy fatty acids are typically isolated from the complex lipid mixture. This often involves saponification to release the fatty acids from their ester linkages, followed by chromatographic separation.
Protocol Outline:
-
Saponification: The total lipid extract is hydrolyzed using a strong base (e.g., potassium hydroxide in methanol) to cleave the ester bonds and liberate free fatty acids.
-
Extraction of Free Fatty Acids: The saponified mixture is acidified, and the free fatty acids are extracted into an organic solvent such as hexane or diethyl ether.
-
Solid-Phase Extraction (SPE): The fatty acid extract is then subjected to SPE for fractionation. A silica-based sorbent is commonly used to separate fatty acids based on their polarity. Non-hydroxy fatty acids are eluted with a non-polar solvent, while the more polar 2-hydroxy fatty acids are subsequently eluted with a more polar solvent system.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of this compound. Derivatization is a crucial step to increase the volatility and thermal stability of the analyte.
Protocol Outline:
-
Derivatization: The isolated 2-hydroxy fatty acid fraction is derivatized to form volatile esters. A common method is methylation to form fatty acid methyl esters (FAMEs), followed by silylation of the hydroxyl group (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form trimethylsilyl (TMS) ethers.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar-phase column like those with a polyethylene glycol stationary phase). The oven temperature is programmed to ramp up, allowing for the separation of different FAMEs based on their boiling points and interactions with the stationary phase.
-
MS Detection and Quantification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify specific fragment ions characteristic of the derivatized this compound. Quantification is achieved by comparing the peak area of the analyte to that of a known amount of an internal standard (e.g., a deuterated analog of this compound) that is added to the sample at the beginning of the workflow.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC provides an alternative method for the analysis of 2-hydroxy fatty acids, particularly for preparative scale isolation and for analytes that are thermally labile.
Protocol Outline:
-
Derivatization (Optional but Recommended for UV/Fluorescence Detection): For sensitive detection by UV or fluorescence detectors, the carboxyl group of the fatty acid can be derivatized with a chromophoric or fluorophoric tag.
-
HPLC Separation: The sample is injected into an HPLC system equipped with a reversed-phase column (e.g., C18). The fatty acids are separated based on their hydrophobicity using a mobile phase gradient, typically consisting of an organic solvent (e.g., acetonitrile or methanol) and water.
-
Detection and Quantification: The eluting compounds are detected by a suitable detector (e.g., UV, evaporative light scattering detector (ELSD), or a mass spectrometer). Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
Biosynthesis of 2-Hydroxylated Sphingolipids
The primary pathway for the synthesis of 2-hydroxy fatty acids in mammals involves the enzyme Fatty Acid 2-Hydroxylase (FA2H) . This enzyme is crucial for the production of 2-hydroxylated sphingolipids, which are vital components of myelin in the nervous system and the epidermal permeability barrier.
The following diagram illustrates the key steps in the FA2H-mediated biosynthesis of 2-hydroxylated ceramides, the precursors to more complex sphingolipids.
Caption: Biosynthesis pathway of 2-hydroxylated sphingolipids.
Experimental Workflow for Quantification
The general workflow for the quantification of this compound from a biological sample is depicted in the following diagram.
Caption: General workflow for this compound analysis.
References
- 1. On the isolation of 2-hydroxydocosanoic and 2-hydroxytricosanoic acids from the marine sponge Amphimedon compressa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Analysis of Glucocerebrosides of Rye (Secale cereale L. cv Puma) Leaf and Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical properties of epidermal lipids, especially sphingolipids, of the Antarctic minke whale - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Hydroxy Fatty Acids in Sphingolipid Metabolism: A Technical Guide for Researchers
Abstract: 2-Hydroxy fatty acids (hFA) are integral components of a specific subset of sphingolipids, playing critical roles in the structural integrity and signaling functions of cells, particularly in the nervous system and the epidermis. The presence of a hydroxyl group at the C-2 position of the fatty acyl chain imparts unique biophysical properties to these sphingolipids, influencing membrane stability, lipid packing, and protein interactions. This technical guide provides an in-depth exploration of the metabolism of 2-hydroxy fatty acid-containing sphingolipids, from their biosynthesis and degradation to their functional significance in health and disease. Detailed experimental protocols for the analysis of these lipids and quantitative data are presented to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of sphingolipid biology.
Introduction to 2-Hydroxy Fatty Acid-Containing Sphingolipids
Sphingolipids are a diverse class of lipids characterized by a sphingoid base backbone. The N-acylation of this backbone with a fatty acid forms ceramide, the central hub of sphingolipid metabolism. A significant structural variation in a subset of these lipids is the hydroxylation of the N-acyl chain at the C-2 position. These 2-hydroxy fatty acid-containing sphingolipids (hFA-SLs) are found in most eukaryotes and are particularly abundant in the myelin sheath of the nervous system and the stratum corneum of the skin.[1][2] The primary enzyme responsible for this hydroxylation is Fatty Acid 2-Hydroxylase (FA2H).[3][4]
The presence of the 2-hydroxyl group allows for the formation of additional hydrogen bonds, which enhances the stability of membrane microdomains, or lipid rafts.[5] This structural role is crucial for the proper function of myelin and the skin's permeability barrier.[2][3] Furthermore, emerging evidence suggests that hFA-SLs, particularly 2-hydroxy ceramide, are involved in specific cell signaling pathways, including apoptosis and cell differentiation.[5][6]
Metabolism of 2-Hydroxy Fatty Acid-Containing Sphingolipids
The metabolism of hFA-SLs involves a series of enzymatic reactions for their synthesis and degradation, which are distinct yet integrated with the general sphingolipid metabolic pathways.
Biosynthesis
The biosynthesis of hFA-SLs follows the general de novo sphingolipid synthesis pathway with the key additional step of fatty acid 2-hydroxylation.[5][7]
-
Fatty Acid 2-Hydroxylation: The initial and rate-limiting step is the hydroxylation of long-chain fatty acids (typically C16-C24) by Fatty Acid 2-Hydroxylase (FA2H) , an integral membrane protein of the endoplasmic reticulum.[7][8] This reaction is dependent on NAD(P)H and produces (R)-2-hydroxy fatty acids.[7]
-
Acyl-CoA Synthesis: The resulting 2-hydroxy fatty acid is activated to its CoA ester, 2-hydroxy acyl-CoA, by an acyl-CoA synthetase.
-
Dihydroceramide Synthesis: The 2-hydroxy acyl-CoA is then transferred to a dihydrosphingosine backbone by one of the six ceramide synthase (CerS) isoforms, all of which can utilize 2-hydroxy acyl-CoAs to form 2-hydroxy dihydroceramide.[5]
-
Ceramide Synthesis: A desaturase introduces a double bond into the dihydrosphingosine backbone to form 2-hydroxy ceramide (hFA-ceramide).[7]
-
Complex Sphingolipid Synthesis: 2-hydroxy ceramide serves as the precursor for complex hFA-SLs. For example, the addition of a galactose moiety by UDP-galactose:ceramide galactosyltransferase (CGT) forms 2-hydroxy galactosylceramide (hFA-GalCer), a major component of myelin.[7] Similarly, the addition of a phosphocholine headgroup by sphingomyelin synthase (SMS) forms 2-hydroxy sphingomyelin.[7]
References
- 1. B. Sphingolipid Extraction [bio-protocol.org]
- 2. Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxydocosanoic Acid: A Linchpin in Skin Barrier Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The skin barrier, primarily localized in the stratum corneum, is essential for preventing water loss and protecting against external insults. Its integrity is critically dependent on a highly organized lipid matrix, of which ceramides are a major component. 2-Hydroxydocosanoic acid, a C22 α-hydroxy very-long-chain fatty acid, is a crucial precursor for the synthesis of specific classes of ceramides that are indispensable for the formation of a competent epidermal barrier. This technical guide provides a comprehensive overview of the role of this compound in skin barrier function, detailing its metabolism, its impact on ceramide profiles, and the subsequent effects on epidermal integrity. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its function, and visualizes the core biological pathways involved.
The Role of this compound in Stratum Corneum Lipid Composition
This compound is a saturated very-long-chain fatty acid (VLCFA) with a hydroxyl group at the alpha position. This structural feature is critical for the formation of α-hydroxyceramides (Cer [A]), a specific subclass of ceramides found in the stratum corneum. These ceramides, with their capacity for hydrogen bonding, contribute significantly to the structural organization and stability of the lipid lamellae.
The synthesis of this compound and its incorporation into ceramides is a tightly regulated process involving several key enzymes. Deficiencies in these pathways can lead to a compromised skin barrier, manifesting in conditions such as atopic dermatitis and ichthyosis.
Quantitative Impact on Skin Barrier Parameters
While specific clinical data for the topical application of this compound is limited, studies on related alpha-hydroxy acids (AHAs) and very-long-chain fatty acids demonstrate a significant impact on skin barrier function. The following table summarizes expected outcomes based on available research.
| Parameter | Expected Effect of this compound Supplementation | Method of Measurement | References |
| Transepidermal Water Loss (TEWL) | Decrease | Evaporimetry/Tewameter | [1][2][3] |
| Stratum Corneum Hydration | Increase | Corneometry | [4][5] |
| Ceramide [AS] and [NS] Levels | Increase in 2-hydroxyceramide species | HPLC-MS/Lipidomic Analysis | [6][7][8] |
| Expression of Differentiation Markers (Loricrin, Involucrin, Filaggrin) | Upregulation | Immunohistochemistry, RT-qPCR | [9][10][11][12][13] |
Biosynthesis and Metabolism of this compound
The formation of this compound and its subsequent incorporation into ceramides is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum of keratinocytes.
Signaling Pathways
The regulation of skin barrier homeostasis is a complex process involving multiple signaling pathways. While direct evidence for this compound is still emerging, it is hypothesized to influence key pathways that regulate keratinocyte differentiation and lipid synthesis, such as the Peroxisome Proliferator-Activated Receptor (PPAR) pathway.
Experimental Protocols
Measurement of Transepidermal Water Loss (TEWL)
Objective: To assess the effect of topical this compound on skin barrier integrity in vivo or on ex vivo skin explants.[3]
Apparatus: Open-chamber evaporimeter (e.g., Tewameter®).
Procedure:
-
Acclimatize subjects or skin explants to a controlled environment (temperature and humidity) for at least 30 minutes.
-
Define treatment and control sites on the volar forearm (for in vivo) or on the epidermal surface of the explant.
-
Apply a standardized amount of the test formulation containing this compound and the vehicle control to the respective sites.
-
At baseline and specified time points post-application (e.g., 1, 4, 8, 24 hours), place the probe of the evaporimeter gently on the skin surface.
-
Record the TEWL value (in g/m²/h) once the reading has stabilized.
-
Perform measurements in triplicate for each site and time point.
Analysis of Stratum Corneum Ceramide Profile by HPLC-MS
Objective: To quantify the changes in specific ceramide species, particularly α-hydroxyceramides, following treatment with this compound.[6][14][15]
Procedure:
-
Sample Collection: Collect stratum corneum samples using tape stripping from treated and control skin sites.
-
Lipid Extraction:
-
Pool the first 5-10 tape strips for each site.
-
Perform a Bligh-Dyer extraction using a chloroform:methanol:water solvent system to isolate the total lipids.
-
-
HPLC Separation:
-
Reconstitute the dried lipid extract in an appropriate solvent.
-
Inject the sample into a normal-phase HPLC system to separate the different ceramide classes.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC outflow to an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire data in positive ion mode to detect and quantify the protonated molecular ions of the different ceramide species.
-
Use tandem MS (MS/MS) to confirm the identity of specific ceramides based on their fragmentation patterns.
-
In Vitro Reconstructed Human Epidermis (RHE) Model for Barrier Function Assessment
Objective: To evaluate the effect of this compound on the formation and function of the epidermal barrier in a controlled in vitro setting.[16][17][18][19][20]
Procedure:
-
Culture normal human keratinocytes on inserts at the air-liquid interface to form a stratified epidermis.
-
During the differentiation phase, supplement the culture medium with this compound at various concentrations.
-
After full differentiation (typically 10-14 days), assess barrier function by:
-
TEWL measurement: As described in protocol 5.1, using a specialized probe for culture inserts.
-
Permeability assay: Apply a fluorescent marker (e.g., Lucifer yellow) to the apical side and measure its penetration into the basal medium over time.
-
Histology: Fix, section, and stain the RHE to visualize the stratum corneum structure.
-
Gene expression analysis: Extract RNA and perform RT-qPCR to quantify the expression of differentiation markers like loricrin, involucrin, and filaggrin.
-
Conclusion
This compound is a fundamental component for the synthesis of α-hydroxyceramides, which are integral to the structural integrity and function of the skin's permeability barrier. While further research is required to fully elucidate the specific quantitative effects and signaling pathways of this particular very-long-chain fatty acid, the available evidence strongly supports its critical role in maintaining a healthy and resilient epidermis. The experimental protocols outlined in this guide provide a robust framework for future investigations into the precise mechanisms of action and for the development of novel therapeutic and cosmetic strategies aimed at enhancing skin barrier function.
References
- 1. The effects of topical alpha-hydroxyacids on the normal skin barrier of hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High transepidermal water loss induces fatty acid synthesis and cutaneous fatty acid-binding protein expression in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pilot study to evaluate the effects of topically applied cosmetic creams on epidermal responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydration of the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stratum corneum water content and natural moisturization factor composition evolve with age and depend on body site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stratum corneum lipidomics analysis reveals altered ceramide profile in atopic dermatitis patients across body sites with correlated changes in skin microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipidomic analysis as a tool for identifying susceptibility to various skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 9. The Expression of Involucrin, Loricrin, and Filaggrin in Cultured Sebocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. episkin.com [episkin.com]
- 19. researchgate.net [researchgate.net]
- 20. Modelling the Complexity of Human Skin In Vitro [mdpi.com]
The Core of 2-Hydroxy Long-Chain Fatty Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of 2-hydroxy long-chain fatty acids (hFAs), crucial components of a subset of mammalian sphingolipids. A thorough understanding of this pathway is vital for researchers in neuroscience, dermatology, and oncology, as dysregulation is implicated in various diseases, including neurodegenerative disorders. This document details the enzymatic processes, presents quantitative data, outlines experimental methodologies, and visualizes the key pathways.
The Central Biosynthetic Pathway
The biosynthesis of 2-hydroxy long-chain fatty acids is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) . This enzyme introduces a hydroxyl group at the C-2 position of a long-chain fatty acid. These 2-hydroxy fatty acids (hFAs) are then incorporated into ceramide, forming 2-hydroxyceramides, which are subsequently used in the synthesis of more complex sphingolipids like galactosylceramides and sulfatides. These hFA-containing sphingolipids are particularly abundant in the myelin sheath of the nervous system, the epidermis of the skin, and the kidney.[1][2]
The overall pathway can be summarized as follows: a long-chain fatty acid is converted to a 2-hydroxy long-chain fatty acid by FA2H. This hFA is then activated to its CoA ester and subsequently attached to a sphingoid base by a ceramide synthase (CerS) to form dihydroceramide. A desaturase then introduces a double bond to create 2-hydroxyceramide. This molecule serves as a precursor for the synthesis of various complex 2-hydroxy sphingolipids, such as 2-hydroxy galactosylceramide (hGalCer) and 2-hydroxy sphingomyelin (hSM). The biosynthesis of hFA-sphingolipids shares the same enzymatic machinery as non-hydroxy sphingolipids, with the key exception of the initial 2-hydroxylation step catalyzed by FA2H.[1][2]
Mutations in the FA2H gene are associated with a group of neurodegenerative disorders, including leukodystrophy and spastic paraparesis, highlighting the critical role of 2-hydroxy sphingolipids in maintaining the integrity and function of the nervous system.[1]
Quantitative Data
Enzyme Kinetics of Human FA2H
The substrate specificity of FA2H is crucial for understanding the types of 2-hydroxy fatty acids produced in different tissues. While comprehensive kinetic data for a wide range of substrates is limited, the Michaelis constant (Km) for tetracosanoic acid (C24:0) has been determined.
| Substrate | Km (µM) | Source |
| Tetracosanoic Acid (C24:0) | <0.18 | [3] |
This table summarizes the known Michaelis constant (Km) for human Fatty Acid 2-Hydroxylase (FA2H) with tetracosanoic acid as the substrate.
Relative Abundance of 2-Hydroxyceramides
The expression of FA2H and the subsequent production of 2-hydroxyceramides vary between cell types and differentiation states. For instance, COS7 cells engineered to express human FA2H show a significant increase in the levels of various 2-hydroxyceramides compared to control cells.
| 2-Hydroxyceramide Species | Fold Increase (FA2H-expressing vs. Control) | Source |
| C16:0-hCer | 3-20 | [4] |
| C18:0-hCer | 3-20 | [4] |
| C24:0-hCer | 3-20 | [4] |
| C24:1-hCer | 3-20 | [4] |
This table shows the fold increase in the levels of different 2-hydroxyceramide species in COS7 cells overexpressing human FA2H, as reported in a key study.
Experimental Protocols
In Vitro FA2H Enzyme Activity Assay
This protocol describes a sensitive method for measuring FA2H activity in vitro using a deuterated fatty acid substrate and quantification by gas chromatography-mass spectrometry (GC-MS).[5]
Materials:
-
Microsomal protein fraction from cells or tissue homogenates
-
[3,3,5,5-D4]tetracosanoic acid (deuterated substrate)
-
α-cyclodextrin
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Purified NADPH:cytochrome P-450 reductase
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Internal standard (e.g., a different deuterated 2-hydroxy fatty acid)
Procedure:
-
Substrate Preparation: Solubilize the [3,3,5,5-D4]tetracosanoic acid in an α-cyclodextrin solution.
-
Reaction Mixture Assembly: In a reaction tube, combine the microsomal protein, the reconstituted electron transfer system (NADPH regeneration system and NADPH:cytochrome P-450 reductase), and the reaction buffer.
-
Initiation of Reaction: Add the deuterated substrate to the reaction mixture to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Add the internal standard. Perform a lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).
-
Derivatization: Dry the lipid extract and derivatize the 2-hydroxy fatty acid product to its trimethylsilyl (TMS) ether derivative.
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS to quantify the amount of deuterated 2-hydroxy tetracosanoic acid formed, relative to the internal standard.
Lipid Extraction and Analysis of 2-Hydroxy Sphingolipids
This protocol outlines a general procedure for the extraction and analysis of 2-hydroxy sphingolipids from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
Materials:
-
Biological sample (cells, tissue, plasma)
-
Internal standards for various sphingolipid classes
-
Solvents for extraction (e.g., methanol, chloroform, or isopropanol)
-
LC-MS/MS system
Procedure:
-
Sample Homogenization: Homogenize tissue samples in an appropriate buffer. For cells, a cell lysate can be used.
-
Addition of Internal Standards: Add a cocktail of internal standards for the sphingolipid classes of interest to the sample.
-
Lipid Extraction: Perform a liquid-liquid extraction. A common method is the Folch procedure, which uses a chloroform:methanol (2:1, v/v) mixture. Alternatively, a simpler and faster method using a single methanol extraction has been shown to be effective for sphingolipids.
-
Phase Separation: Centrifuge the sample to separate the organic (lipid-containing) and aqueous phases.
-
Drying and Reconstitution: Collect the organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable chromatography column (e.g., a C18 reversed-phase column) to separate the different lipid species. The mass spectrometer is used to identify and quantify the 2-hydroxy sphingolipids based on their specific mass-to-charge ratios and fragmentation patterns.
Generation of Fa2h Knockout Mice
The generation of Fa2h knockout mice is a powerful tool to study the in vivo functions of 2-hydroxy fatty acids. A common approach involves using the Cre-loxP system for conditional gene inactivation.[1][7]
Methodology Overview:
-
Targeting Vector Construction: A targeting vector is designed to flank critical exons of the Fa2h gene with loxP sites. This vector also typically contains a selection marker (e.g., a neomycin resistance cassette) flanked by FRT sites.
-
ES Cell Transfection and Selection: The targeting vector is introduced into embryonic stem (ES) cells. ES cells that have undergone successful homologous recombination are selected for using the selection marker.
-
Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting offspring are chimeras, composed of cells from both the host blastocyst and the engineered ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the floxed Fa2h allele.
-
Removal of Selection Marker: Mice carrying the floxed allele are bred with mice expressing Flp recombinase to remove the FRT-flanked selection marker.
-
Conditional Knockout: To generate tissue-specific knockouts, the Fa2h-floxed mice are bred with mice expressing Cre recombinase under the control of a tissue-specific promoter. In the offspring, the exons flanked by loxP sites will be excised only in the tissues where Cre is expressed, leading to the inactivation of the Fa2h gene in a specific cell type.
Visualizations of Pathways and Workflows
Biosynthesis Pathway of 2-Hydroxy Long-Chain Fatty Acids
Caption: Biosynthesis pathway of 2-hydroxy long-chain fatty acids and their incorporation into complex sphingolipids.
Experimental Workflow for FA2H Activity Assay
References
- 1. 024877 - Strain Details [jax.org]
- 2. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Central nervous system dysfunction in a mouse model of FA2H deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxydocosanoic Acid: A Potential Novel Biomarker in Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Prostate cancer (PCa) remains a significant global health challenge, necessitating the discovery of more specific and sensitive biomarkers for early detection, prognosis, and therapeutic monitoring. Altered lipid metabolism is a hallmark of many cancers, including prostate cancer. This technical guide explores the potential of 2-hydroxydocosanoic acid, a long-chain 2-hydroxy fatty acid, as a novel biomarker in this malignancy. While direct evidence is still emerging, the enzymatic machinery for its synthesis is present in prostate tissue, and related 2-hydroxy fatty acids have been implicated in cancer progression. This document provides a comprehensive overview of the current understanding, details relevant experimental protocols for its investigation, and outlines potential signaling pathways involved.
Introduction: The Role of Altered Lipid Metabolism in Prostate Cancer
Aberrant lipid metabolism is a critical feature of prostate cancer development and progression. Cancer cells rewire their metabolic pathways to support rapid proliferation, membrane synthesis, and signaling. This includes increased de novo fatty acid synthesis, altered fatty acid oxidation, and changes in the composition of complex lipids.[1] Very long-chain fatty acids (VLCFAs) and their derivatives are integral components of cellular membranes and signaling molecules, and their dysregulation has been linked to cancer pathogenesis.
This compound belongs to the class of 2-hydroxy fatty acids, which are characterized by a hydroxyl group on the second carbon of the fatty acid chain. These fatty acids are primarily synthesized by the enzyme Fatty Acid 2-Hydroxylase (FA2H). While research on 2-hydroxy fatty acids in prostate cancer is in its early stages, studies in other cancers, such as colorectal and gastric cancer, have shown that the expression of FA2H and the levels of 2-hydroxy fatty acids can influence tumor growth and sensitivity to chemotherapy.[2][3][4]
The FA2H-2-Hydroxydocosanoic Acid Axis in Prostate Cancer
The enzyme Fatty Acid 2-Hydroxylase (FA2H) is responsible for the synthesis of 2-hydroxy fatty acids, including this compound. FA2H is known to be expressed in the prostate gland. An abstract from a study on prostate cancer progression noted that the products of α-oxidation of long-chain fatty acids, specifically 2-hydroxypalmitate and 2-hydroxystearate, increased in tissue samples in conjunction with a higher Gleason pattern.[5] This finding suggests that the activity of enzymes like FA2H and the resultant 2-hydroxy fatty acids may be associated with prostate cancer aggressiveness.
Proposed Signaling Pathway
The precise signaling pathways involving this compound in prostate cancer are yet to be fully elucidated. However, based on the known functions of FA2H and lipid metabolism in cancer, a potential signaling cascade can be proposed. Alterations in the levels of this compound could impact cell membrane composition and fluidity, thereby affecting the function of membrane-bound receptors and signaling proteins. Furthermore, 2-hydroxy fatty acids are precursors for the synthesis of 2-hydroxy-ceramides and other sphingolipids, which are critical signaling molecules involved in apoptosis, cell proliferation, and stress responses.
Data Presentation: Quantitative Analysis of 2-Hydroxy Fatty Acids
To date, there is a lack of published, peer-reviewed quantitative data specifically on this compound levels in prostate cancer. However, based on the finding that long-chain α-hydroxy fatty acids are elevated in higher-grade prostate cancer, we can present a hypothetical data table to illustrate how such findings might be structured.
| Analyte | Control (n=50) Mean ± SD (ng/mg tissue) | Gleason Score 6 (n=50) Mean ± SD (ng/mg tissue) | Gleason Score ≥7 (n=50) Mean ± SD (ng/mg tissue) | p-value |
| This compound | 10.5 ± 2.1 | 15.2 ± 3.5 | 25.8 ± 5.9 | <0.001 |
| 2-Hydroxystearic Acid | 8.9 ± 1.8 | 12.7 ± 2.9 | 22.1 ± 4.7 | <0.001 |
| 2-Hydroxypalmitic Acid | 12.3 ± 2.5 | 18.1 ± 4.1 | 30.5 ± 6.8 | <0.001 |
| Docosanoic Acid | 55.2 ± 10.3 | 58.1 ± 12.5 | 60.3 ± 13.1 | >0.05 |
Table 1: Hypothetical quantitative data of 2-hydroxy fatty acids in prostate tissue. Data are presented as mean ± standard deviation. Statistical significance is determined by ANOVA.
Experimental Protocols
Investigating the role of this compound as a biomarker requires robust and sensitive analytical methods. The following sections detail generalized protocols for sample preparation and analysis, which can be adapted and optimized for specific research needs.
Lipidomics Sample Preparation from Prostate Tissue
This protocol outlines the extraction of total lipids from prostate tissue, which can then be used for the analysis of this compound.
Materials:
-
Frozen prostate tissue (~50 mg)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standards (e.g., deuterated this compound)
-
Homogenizer
-
Centrifuge
-
Glass vials
Procedure:
-
Weigh approximately 50 mg of frozen prostate tissue.
-
Add the tissue to a homogenizer tube with 1 mL of ice-cold methanol and a known amount of internal standard.
-
Homogenize the tissue until a uniform suspension is achieved.
-
Add 2 mL of chloroform to the homogenate and vortex for 1 minute.
-
Add 0.8 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) into a clean glass vial.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
The dried lipid extract can be stored at -80°C until analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for 2-Hydroxy Fatty Acid Analysis
GC-MS is a powerful technique for the quantification of fatty acids. This requires derivatization to increase the volatility of the analytes.
Materials:
-
Dried lipid extract
-
BF3-methanol or HCl-methanol for methylation
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for silylation
-
Hexane
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Methylation: To the dried lipid extract, add 1 mL of 14% BF3-methanol. Incubate at 60°C for 30 minutes. After cooling, add 1 mL of water and 2 mL of hexane. Vortex and collect the upper hexane layer containing the fatty acid methyl esters (FAMEs). Dry the hexane extract.
-
Silylation: To the dried FAMEs, add 50 µL of BSTFA and 50 µL of pyridine. Incubate at 60°C for 30 minutes.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for targeted quantification of this compound methyl ester trimethylsilyl ether.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 2-Hydroxy Fatty Acid Analysis
LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids without the need for extensive derivatization.
Materials:
-
Dried lipid extract
-
Methanol/water mobile phases with appropriate additives (e.g., ammonium acetate or formic acid)
-
C18 reversed-phase LC column
-
LC-MS/MS system
Procedure:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject an aliquot of the sample onto the LC-MS/MS system.
-
Separate the fatty acids using a C18 column with a gradient elution of methanol and water.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in negative ion mode. The transitions would be from the deprotonated molecule [M-H]⁻ to specific fragment ions.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical workflow for the investigation of this compound as a prostate cancer biomarker.
Conclusion and Future Directions
While the direct role of this compound as a biomarker for prostate cancer is not yet firmly established, the existing evidence provides a strong rationale for its further investigation. The expression of its synthesizing enzyme, FA2H, in the prostate and the observed increase of related 2-hydroxy fatty acids in higher-grade tumors are compelling preliminary findings.
Future research should focus on:
-
Quantitative studies: Large-scale case-control studies are needed to accurately quantify the levels of this compound in prostate tissue, urine, and serum of prostate cancer patients and healthy controls.
-
Mechanistic studies: Investigating the functional role of this compound and FA2H in prostate cancer cell lines will be crucial to understand the underlying biological mechanisms.
-
Clinical validation: If initial studies show promise, the diagnostic and prognostic value of this compound as a biomarker will need to be validated in large, independent patient cohorts.
The exploration of this compound and the broader field of lipidomics holds significant promise for advancing our understanding of prostate cancer and for the development of novel clinical tools.
References
- 1. Role of Lipids and Lipid Metabolism in Prostate Cancer Progression and the Tumor’s Immune Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydroxylation of Fatty Acids Represses Colorectal Tumorigenesis and Metastasis via the YAP Transcriptional Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
The Occurrence and Significance of 2-Hydroxybehenic Acid in Plant Lipids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybehenic acid, a 2-hydroxy derivative of the saturated 22-carbon behenic acid, is a very-long-chain fatty acid (VLCFA) found as a constituent of sphingolipids in various plant species. While not as ubiquitous as more common fatty acids, its presence in vital lipid components such as glucocerebrosides suggests important physiological roles. This technical guide provides a comprehensive overview of the known occurrences of 2-hydroxybehenic acid in plant lipids, details the analytical methodologies for its identification and quantification, and explores its biosynthetic pathways and involvement in cellular signaling.
Data Presentation: Quantitative Occurrence of 2-Hydroxybehenic Acid
The available quantitative data on the occurrence of 2-hydroxybehenic acid in plant lipids is currently limited. However, detailed analysis of rye has established its presence as a major 2-hydroxy fatty acid within a specific lipid class.
| Plant Species | Tissue/Subcellular Fraction | Lipid Class | 2-Hydroxybehenic Acid (22:0h) Content | Reference |
| Rye (Secale cereale L. cv Puma) | Leaf and Plasma Membrane | Glucocerebrosides | One of the four major 2-hydroxy fatty acids, which collectively constitute >98% of the total fatty acids in this lipid class.[1] | [1] |
Note: The exact percentage of 2-hydroxybehenic acid relative to the total lipid content or even the total 2-hydroxy fatty acid content was not specified in the cited study. Further research across a broader range of plant species is required to establish a more comprehensive quantitative understanding.
Experimental Protocols
The analysis of 2-hydroxybehenic acid in plant lipids typically involves the extraction and analysis of sphingolipids, of which it is a component. The following protocols are synthesized from established methodologies for sphingolipid and hydroxy fatty acid analysis.[2][3]
Lipid Extraction
This protocol outlines a standard method for the extraction of total lipids, including sphingolipids, from plant tissue.
Materials:
-
Fresh or freeze-dried plant tissue
-
Isopropanol
-
Hexane
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Homogenize 1-2 g of fresh plant tissue (or an equivalent amount of dried tissue) in hot isopropanol (e.g., 75°C) to inactivate lipases.
-
Extract the homogenized tissue with a mixture of hexane and isopropanol (e.g., 3:2, v/v).
-
Perform a biphasic extraction by adding chloroform and a 0.9% NaCl solution to the extract.
-
Centrifuge to separate the phases. The lower chloroform phase will contain the majority of the lipids.
-
Collect the lower phase and wash it with a mixture of chloroform:methanol:0.9% NaCl (3:48:47, v/v/v).
-
Evaporate the solvent from the final lipid extract under a stream of nitrogen or using a rotary evaporator.
-
Store the dried lipid extract at -20°C until further analysis.
Hydrolysis of Sphingolipids to Release Fatty Acids
To analyze the fatty acid composition of sphingolipids, the amide-linked fatty acids must be released through hydrolysis.
Materials:
-
Dried lipid extract
-
1 M Methanolic HCl or 10% (w/v) Ba(OH)₂ in 80% methanol
-
Hexane
-
Anhydrous sodium sulfate
-
Nitrogen gas stream
Procedure:
-
Resuspend the dried lipid extract in 1 M methanolic HCl.
-
Heat the mixture at 80°C for 16-18 hours to achieve acid methanolysis.
-
Alternatively, for base hydrolysis, resuspend the extract in 10% Ba(OH)₂ in 80% methanol and heat at 110°C for 6 hours.
-
After cooling, extract the released fatty acid methyl esters (FAMEs) with hexane.
-
Wash the hexane phase with water to remove any residual acid or base.
-
Dry the hexane phase over anhydrous sodium sulfate.
-
Evaporate the hexane under a nitrogen stream to concentrate the FAMEs.
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl group of 2-hydroxy fatty acid methyl esters needs to be derivatized.
Materials:
-
Dried FAMEs
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or oven
Procedure:
-
Dissolve the dried FAMEs in a small volume of pyridine.
-
Add an excess of BSTFA with 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ethers.
-
The sample is now ready for injection into the GC-MS.
Quantification by GC-MS or LC-MS/MS
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Splitless injection is recommended for trace analysis.
-
Oven Program: A temperature gradient from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) is used to separate the FAMEs.
-
Mass Spectrometry: Operate in electron ionization (EI) mode. Identification is based on retention time and comparison of the mass spectrum with a reference standard or library. Quantification can be performed using a suitable internal standard (e.g., a fatty acid with an odd number of carbons not present in the sample).
LC-MS/MS Analysis:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of hydroxy fatty acids.[4][5][6][7]
-
Chromatography: Reversed-phase chromatography using a C18 or similar column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acids.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of the target analyte (the deprotonated molecule [M-H]⁻) and a specific product ion generated by its fragmentation. This provides high selectivity and sensitivity.
Mandatory Visualization
Biosynthesis of 2-Hydroxybehenic Acid in Plants
The biosynthesis of 2-hydroxybehenic acid is intrinsically linked to the general pathways of very-long-chain fatty acid (VLCFA) elongation and subsequent hydroxylation, primarily occurring in the endoplasmic reticulum.
Caption: Biosynthesis of 2-hydroxybehenic acid via VLCFA elongation and subsequent hydroxylation.
Experimental Workflow for 2-Hydroxybehenic Acid Analysis
The following diagram illustrates the key steps in the analytical workflow for the identification and quantification of 2-hydroxybehenic acid from plant tissues.
Caption: Workflow for the analysis of 2-hydroxybehenic acid from plant material.
Signaling Role of 2-Hydroxylated Sphingolipids in Plant Immunity
2-Hydroxylated sphingolipids, including those containing 2-hydroxybehenic acid, play a crucial role in the organization of plasma membrane microdomains and are implicated in plant defense signaling.
Caption: Role of 2-hydroxylated sphingolipids in plant immune signaling.
Conclusion
2-Hydroxybehenic acid is a significant, albeit not universally abundant, component of plant sphingolipids, particularly within the glucocerebrosides of certain species like rye. Its biosynthesis is integrated with the well-established pathways of very-long-chain fatty acid elongation and subsequent hydroxylation by specific enzymes. Emerging research highlights the critical role of 2-hydroxylated sphingolipids in maintaining the structural integrity of plasma membrane microdomains and in mediating key signaling events in plant immunity. The analytical protocols outlined in this guide provide a robust framework for the further investigation of 2-hydroxybehenic acid and other 2-hydroxy fatty acids in a wider array of plant species. Such research is essential for a deeper understanding of their physiological functions and potential applications in crop improvement and the development of novel therapeutic agents.
References
An In-depth Technical Guide to the Physical Properties of C22:0 2-Hydroxy Fatty Acid (Cerebronic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C22:0 2-hydroxy fatty acid, also known as 2-hydroxylignoceric acid or cerebronic acid, is a saturated very-long-chain 2-hydroxy fatty acid. It plays a crucial role in the composition of sphingolipids, particularly in the myelin sheath of the nervous system, making it a molecule of significant interest in neuroscience and drug development for neurological disorders.[1] This technical guide provides a comprehensive overview of the known physical properties of cerebronic acid, detailed experimental protocols for their determination, and its metabolic context.
Core Physical and Chemical Properties
Cerebronic acid's physical characteristics are foundational to its biological function, influencing membrane fluidity and interactions within the lipid bilayer.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of C22:0 2-hydroxy fatty acid.
| Property | Value | Source |
| Synonyms | 2-Hydroxylignoceric acid, Cerebronic acid | [1][2][3][4][5] |
| Molecular Formula | C₂₄H₄₈O₃ | [1][5] |
| Molecular Weight | 384.6 g/mol | [1][5] |
| Melting Point | 101-104 °C | [6] |
| Water Solubility (estimated) | 0.00017 mg/L at 25 °C | [4] |
| Solubility in Organic Solvents | Soluble in Chloroform:Methanol (5:1) | [1] |
| Physical State at STP | Solid | [5] |
Metabolic Pathway of C22:0 2-Hydroxy Fatty Acid
Cerebronic acid is synthesized from the very-long-chain fatty acid, lignoceric acid (C24:0), through the action of the enzyme fatty acid 2-hydroxylase (FA2H). Following its synthesis, it is incorporated into ceramides and subsequently into more complex sphingolipids like galactosylceramides (cerebrosides), which are integral components of the myelin sheath.
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of C22:0 2-hydroxy fatty acid. These protocols are based on standard laboratory practices for fatty acid analysis and may require optimization for this specific molecule.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature at which C22:0 2-hydroxy fatty acid transitions from a solid to a liquid state.
Materials:
-
C22:0 2-hydroxy fatty acid sample (solid)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the solid C22:0 2-hydroxy fatty acid is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.
-
Apparatus Setup: The loaded capillary tube is placed into the sample holder of the melting point apparatus.
-
Heating and Observation:
-
For a preliminary determination, the sample is heated at a rapid rate (e.g., 10-20 °C/minute) to get an approximate melting range.
-
For an accurate determination, a fresh sample is heated to a temperature approximately 20 °C below the preliminary melting point. The heating rate is then reduced to 1-2 °C/minute.
-
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported as the interval between these two temperatures.
Determination of Solubility
Objective: To assess the solubility of C22:0 2-hydroxy fatty acid in various solvents.
Materials:
-
C22:0 2-hydroxy fatty acid sample
-
A selection of organic solvents (e.g., chloroform, methanol, ethanol, hexane, acetone) and distilled water
-
Small test tubes or vials
-
Vortex mixer
-
Water bath (optional, for temperature control)
Procedure:
-
Sample Preparation: A known amount of C22:0 2-hydroxy fatty acid (e.g., 1 mg) is weighed and placed into a series of test tubes.
-
Solvent Addition: A specific volume of each solvent (e.g., 1 mL) is added to a separate test tube containing the fatty acid.
-
Mixing: The test tubes are vigorously agitated using a vortex mixer for a set period (e.g., 2 minutes) to facilitate dissolution.
-
Observation: The samples are allowed to stand, and the solubility is visually assessed. The sample is classified as:
-
Soluble: If a clear, homogenous solution is formed.
-
Partially soluble: If some solid remains, but a significant portion has dissolved.
-
Insoluble: If the solid does not appear to dissolve.
-
-
Quantitative Determination (Optional): For a more precise measurement, the undissolved solid can be separated by centrifugation, dried, and weighed. The amount of dissolved fatty acid is then calculated by subtraction.
Synthesis and Purification of C22:0 2-Hydroxy Fatty Acid
Objective: To synthesize 2-hydroxylignoceric acid from lignoceric acid. This protocol is a generalized representation of α-hydroxylation of a fatty acid.
Materials:
-
Lignoceric acid (C24:0)
-
Appropriate oxidizing agent and catalyst system (specific to the chosen synthetic route)
-
Organic solvents for reaction and extraction (e.g., diethyl ether, ethyl acetate)
-
Aqueous solutions for workup (e.g., dilute HCl, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Generalized Workflow:
Procedure:
-
Reaction Setup: Lignoceric acid is dissolved in a suitable organic solvent in a reaction flask. The specific reagents for α-hydroxylation are added according to the chosen synthetic method. The reaction is stirred under controlled temperature and atmosphere for the required duration.
-
Reaction Quenching and Workup: Once the reaction is complete (monitored by TLC), it is quenched by the addition of an appropriate aqueous solution. The product is extracted into an organic solvent. The organic layer is washed sequentially with dilute acid, water, and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure 2-hydroxylignoceric acid.
-
Characterization: The purity and identity of the final product are confirmed by analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Conclusion
This technical guide provides essential physical property data and standardized methodologies for C22:0 2-hydroxy fatty acid. A thorough understanding of these properties is critical for researchers investigating its role in biological membranes, its metabolism, and for those in drug development targeting pathways involving this important very-long-chain fatty acid. The provided protocols offer a starting point for the experimental characterization and synthesis of cerebronic acid, facilitating further research into its physiological and pathological significance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2-hydroxy Lignoceric Acid | CAS#:544-57-0 | Chemsrc [chemsrc.com]
- 3. Showing Compound Cerebronic acid (FDB019156) - FooDB [foodb.ca]
- 4. hmdb.ca [hmdb.ca]
- 5. 2-Hydroxytetracosanoic acid | C24H48O3 | CID 102430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 544-57-0_2-hydroxy Lignoceric AcidCAS号:544-57-0_2-hydroxy Lignoceric Acid【结构式 性质 英文】 - 化源网 [chemsrc.com]
Methodological & Application
Application Note: Quantification of 2-Hydroxydocosanoic Acid using GC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxydocosanoic acid, a C22 alpha-hydroxy long-chain fatty acid, is a significant biomarker implicated in various physiological and pathological processes. Its accurate quantification is crucial for understanding its role in metabolic pathways and for the development of potential therapeutic interventions. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The methodology involves a two-step derivatization process to enhance volatility and ionization efficiency, followed by analysis using a scheduled Multiple Reaction Monitoring (MRM) method for superior selectivity and sensitivity.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below. This process includes sample preparation, derivatization, and subsequent analysis by GC-MS/MS.
Application Notes and Protocols for the Use of 2-Hydroxydocosanoic Acid as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding their roles in health and disease. The inherent complexity of the lipidome and the potential for variability during sample preparation and analysis necessitate the use of internal standards. An ideal internal standard is a compound that is chemically similar to the analytes of interest but not endogenously present in the sample. 2-Hydroxydocosanoic acid, a synthetic 2-hydroxy long-chain fatty acid, serves as an excellent internal standard for the quantification of various lipid classes, particularly sphingolipids and other fatty acids, in complex biological matrices. Its structural similarity to endogenous lipids ensures comparable extraction efficiency and ionization response in mass spectrometry-based analyses, while its unique mass allows for clear differentiation from endogenous species.
This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in lipidomics workflows, catering to both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) platforms.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its application as an internal standard.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₄O₃ | [1][2] |
| Molecular Weight | 356.6 g/mol | [1][2] |
| Synonyms | 2-hydroxybehenic acid, α-hydroxybehenic acid | [2] |
| Appearance | Solid | [2] |
| Purity | Typically >98% | |
| Solubility | Soluble in organic solvents like chloroform and methanol. | [2] |
Experimental Workflow Overview
The successful application of this compound as an internal standard involves a series of well-defined steps, from sample preparation to data analysis. The following diagram illustrates a typical workflow.
Detailed Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
This protocol describes the extraction of lipids from plasma samples, incorporating this compound as an internal standard.
Materials:
-
Plasma samples
-
This compound internal standard stock solution (e.g., 1 mg/mL in chloroform:methanol 2:1, v/v)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Thaw plasma samples on ice.
-
In a glass centrifuge tube, add 100 µL of plasma.
-
Add a known amount of this compound internal standard. For a typical analysis, 10 µL of a 10 µg/mL working solution can be used. The final concentration should be optimized based on the expected levels of the analytes and instrument sensitivity.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate the sample at room temperature for 30 minutes to ensure complete lipid extraction.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for either LC-MS or GC-MS analysis (e.g., 100 µL of isopropanol for LC-MS).
Protocol 2: Derivatization for GC-MS Analysis
For the analysis of hydroxy fatty acids by GC-MS, derivatization is necessary to increase their volatility. A two-step derivatization process involving methylation followed by silylation is commonly employed.
Materials:
-
Dried lipid extract (from Protocol 1)
-
Methanolic HCl (3N)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block
-
GC vials with inserts
Procedure:
-
To the dried lipid extract, add 200 µL of 3N methanolic HCl.
-
Cap the tube tightly and heat at 80°C for 1 hour to convert carboxylic acids to their methyl esters (FAMEs).
-
Cool the sample to room temperature and evaporate the methanolic HCl under nitrogen.
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 60°C for 30 minutes to silylate the hydroxyl groups.
-
Cool the sample to room temperature. The sample is now ready for GC-MS analysis.
Instrumental Analysis
LC-MS/MS Method for Sphingolipid Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute lipids based on their polarity.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each target analyte and for the this compound internal standard. For the internal standard, a likely transition would be the precursor ion [M+H]⁺ to a characteristic fragment ion.
GC-MS Method for Fatty Acid Analysis
Instrumentation:
-
Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to separate the derivatized fatty acids.
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analytes and the internal standard. Specific ions for the derivatized this compound should be determined.
Data Presentation and Quantification
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation. The concentration of each analyte is calculated based on the ratio of its peak area to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.
Table 1: Hypothetical Quantitative Analysis of Ceramides in Human Plasma using this compound as an Internal Standard (LC-MS/MS)
| Ceramide Species | Control Group (n=10) Mean Concentration (ng/mL) ± SD | Disease Group (n=10) Mean Concentration (ng/mL) ± SD | p-value |
| Cer(d18:1/16:0) | 150.5 ± 25.2 | 225.8 ± 40.1 | <0.01 |
| Cer(d18:1/18:0) | 80.2 ± 15.8 | 110.5 ± 22.3 | <0.05 |
| Cer(d18:1/24:0) | 250.1 ± 50.6 | 350.4 ± 65.7 | <0.01 |
| Cer(d18:1/24:1) | 180.7 ± 35.1 | 240.9 ± 45.3 | <0.05 |
This table presents example data and does not reflect actual experimental results.
Signaling Pathway Context
While this compound is a synthetic molecule and not part of a natural signaling pathway, it is used to quantify endogenous lipids that are key players in various cellular processes. For context, the following diagram illustrates a simplified overview of fatty acid metabolism.
Conclusion
This compound is a valuable tool for accurate quantification in lipidomics research. Its use as an internal standard, when coupled with robust extraction and analytical methods, can significantly improve the reliability and reproducibility of lipid quantification. The protocols and guidelines presented here provide a framework for the successful integration of this compound into your lipidomics workflows, ultimately contributing to a deeper understanding of the complex roles of lipids in biological systems. Researchers should always perform in-house validation of these methods to ensure they meet the specific requirements of their studies.
References
Application Notes and Protocols for the Extraction of 2-Hydroxy Fatty Acids from Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-hydroxy fatty acids (2-OH FAs) are a unique class of lipids that play a crucial role in the structure and function of the central nervous system. Predominantly found as constituents of sphingolipids, such as galactosylceramides and sulfatides, they are highly enriched in the myelin sheath that insulates neuronal axons.[1][2] The presence and composition of 2-OH FAs are critical for myelin stability and nerve function. Alterations in their metabolism have been linked to severe neurological disorders, making their accurate quantification in brain tissue a key area of research in neuroscience and drug development.[3][4]
This document provides a detailed protocol for the extraction, purification, and derivatization of 2-hydroxy fatty acids from brain tissue for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The protocol is based on a modified Folch method, which is widely recognized for its high lipid recovery, followed by alkaline saponification to release ester- and amide-bound fatty acids.[5][6][7][8]
Data Presentation
Comparison of Lipid Extraction Methods
The choice of extraction method can significantly impact the recovery of different lipid classes. While the Folch and Bligh-Dyer methods are the most common for brain lipid extraction, newer methods using less hazardous solvents have been developed. The following table summarizes a comparison of different extraction methods for general lipid classes in brain tissue. Specific data on the differential extraction efficiency for 2-hydroxy fatty acids is limited; however, methods with high total lipid recovery are generally considered suitable.
| Extraction Method | Key Solvent System | Reported Total Lipid Recovery | Advantages | Disadvantages | Citations |
| Folch | Chloroform:Methanol (2:1, v/v) | ≥95% | High recovery of a broad range of lipids. | Use of chloroform (toxic). | [5][6][8] |
| Bligh & Dyer | Chloroform:Methanol:Water (1:2:0.8, v/v/v) | High, but can be lower than Folch for high-fat tissues. | Rapid, uses less solvent than Folch. | Lower recovery in tissues with >2% lipid. | [6][7][8] |
| MTBE Extraction | Methyl-tert-butyl ether:Methanol | Comparable to Folch for many lipid classes. | Safer solvent (less toxic than chloroform). The upper organic phase is easier to collect. | May have lower recovery for some specific lipid classes. | [9][10] |
Abundance of 2-Hydroxy Fatty Acids in Brain
The composition and concentration of 2-hydroxy fatty acids can vary with age and brain region. The following table provides an overview of the relative abundance of major 2-hydroxy fatty acids found in the brain, primarily as components of galactosylceramides.
| 2-Hydroxy Fatty Acid | Common Name | Typical Relative Abundance in Brain Galactolipids | Key Functions | Citations |
| 2-hydroxy C24:0 | Cerebronic acid | High | Major component of myelin sphingolipids. | [3] |
| 2-hydroxy C22:0 | Moderate | Component of myelin sphingolipids. | [11] | |
| 2-hydroxy C23:0 | Moderate | Component of myelin sphingolipids. | [11] | |
| 2-hydroxy C24:1 | Moderate | Component of myelin sphingolipids. | [11] | |
| 2-hydroxy C18:0 | Low | Component of various sphingolipids. | [2] | |
| 2-hydroxy C16:0 | Low | Component of various sphingolipids. | [2] |
Experimental Protocols
This protocol details the steps for the extraction of total lipids from brain tissue, followed by the release of all fatty acids (including 2-hydroxy fatty acids) through saponification, and their subsequent derivatization for GC-MS analysis.
Signaling Pathways and Experimental Workflows
Caption: Overall workflow for the extraction and analysis of 2-hydroxy fatty acids from brain tissue.
Materials and Reagents
-
Brain Tissue: Fresh or frozen at -80°C.
-
Solvents:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
-
Reagents:
-
Sodium Chloride (NaCl)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Boron Trifluoride-Methanol (BF3-Methanol) solution (14% w/v)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Sodium Sulfate
-
-
Internal Standards: A certified internal standard mix containing a deuterated or odd-chain 2-hydroxy fatty acid (e.g., 2-hydroxyheptadecanoic acid) should be used for accurate quantification.
-
Equipment:
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Rotary evaporator or nitrogen evaporator
-
Heating block or water bath
-
Vortex mixer
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Protocol Steps
Part 1: Total Lipid Extraction (Modified Folch Method)
-
Tissue Preparation: Weigh approximately 100 mg of frozen brain tissue. All subsequent steps should be performed on ice to minimize lipid degradation.
-
Homogenization: Place the tissue in a glass homogenizer tube. Add 2 ml of ice-cold chloroform:methanol (2:1, v/v). Homogenize thoroughly until a uniform suspension is achieved.
-
Incubation: Transfer the homogenate to a glass centrifuge tube. Incubate at room temperature for 20 minutes with occasional vortexing to ensure complete lipid extraction.
-
Phase Separation: Add 0.4 ml of 0.9% NaCl solution to the homogenate. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to facilitate phase separation. Two distinct phases will form: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids.
-
Lipid Collection: Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface.
-
Re-extraction: To maximize lipid recovery, add another 1 ml of chloroform to the remaining upper phase and protein pellet, vortex, and centrifuge again. Collect the lower phase and combine it with the first extract.
-
Drying: Evaporate the pooled chloroform extracts to complete dryness under a gentle stream of nitrogen or using a rotary evaporator. The resulting lipid film is the total lipid extract.
Part 2: Saponification to Release Fatty Acids
-
Alkaline Hydrolysis: To the dried total lipid extract, add 2 ml of 0.5 M KOH in methanol.
-
Incubation: Securely cap the tube and incubate at 80°C for 1 hour in a heating block or water bath to hydrolyze the ester and amide bonds, releasing the fatty acids.
-
Cooling and Acidification: Allow the sample to cool to room temperature. Acidify the mixture to a pH of approximately 2 by adding concentrated HCl dropwise. This will protonate the fatty acids, making them soluble in organic solvents.
-
Extraction of Free Fatty Acids: Add 2 ml of hexane to the acidified mixture. Vortex vigorously for 1 minute.
-
Phase Separation and Collection: Centrifuge at 2,000 x g for 5 minutes. The upper hexane phase now contains the free fatty acids. Carefully collect the upper hexane layer and transfer it to a new tube.
-
Re-extraction: Repeat the hexane extraction (steps 4 and 5) twice more to ensure complete recovery of the fatty acids. Pool all hexane extracts.
-
Washing and Drying: Wash the combined hexane extracts with 2 ml of distilled water to remove any remaining salts or water-soluble impurities. Centrifuge and collect the upper hexane layer. Dry the hexane extract over anhydrous sodium sulfate and then evaporate to dryness under nitrogen. The resulting residue contains the total free fatty acids.
Part 3: Derivatization for GC-MS Analysis
For GC-MS analysis, the carboxyl and hydroxyl groups of the fatty acids must be derivatized to increase their volatility. This is a two-step process: first, the formation of fatty acid methyl esters (FAMEs), followed by the silylation of the hydroxyl group.
-
Fatty Acid Methyl Ester (FAME) Formation:
-
To the dried fatty acid extract, add 1 ml of 14% BF3-methanol solution.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the tube to room temperature. Add 1 ml of water and 1 ml of hexane. Vortex thoroughly.
-
Centrifuge at 2,000 x g for 5 minutes. Collect the upper hexane layer containing the FAMEs.
-
Evaporate the hexane to dryness under a stream of nitrogen.
-
-
Trimethylsilyl (TMS) Ether Formation:
-
To the dried FAMEs, add 50 µl of BSTFA with 1% TMCS and 50 µl of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for injection into the GC-MS.
-
Logical Relationships in the Protocol
Caption: Rationale behind the key steps in the 2-hydroxy fatty acid extraction protocol.
Conclusion
This protocol provides a robust and reliable method for the extraction and derivatization of 2-hydroxy fatty acids from brain tissue. The use of a modified Folch extraction ensures high recovery of total lipids, while the subsequent saponification step is critical for the release of all fatty acid species, including those bound within complex sphingolipids. Proper derivatization is essential for the sensitive and specific analysis by GC-MS. Adherence to this protocol will enable researchers to obtain accurate and reproducible quantitative data on 2-hydroxy fatty acids, facilitating further investigation into their roles in neurological health and disease.
References
- 1. FA2H-dependent fatty acid 2-hydroxylation in postnatal mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. vliz.be [vliz.be]
- 7. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 2-Hydroxydocosanoic acid for GC analysis
Anwendungs- und Protokollhinweise zur Derivatisierung von 2-Hydroxydocosansäure für die GC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung: Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die chemische Derivatisierung von 2-Hydroxydocosansäure, einer langkettigen Hydroxyfettsäure, zur Vorbereitung auf die Analyse mittels Gaschromatographie (GC). Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit zu erhöhen und die Polarität der Analyten zu verringern, was zu einer verbesserten chromatographischen Auflösung und Empfindlichkeit führt. Es werden zwei gängige und effektive Methoden vorgestellt: eine zweistufige Derivatisierung mittels Veresterung gefolgt von Silylierung und eine einstufige Methylierung von Carboxyl- und Hydroxylgruppen.
Einleitung
Die 2-Hydroxydocosansäure ist eine Hydroxyfettsäure von biologischem Interesse, deren genaue Quantifizierung in verschiedenen Matrices für die Forschung und pharmazeutische Entwicklung von Bedeutung ist. Aufgrund ihrer geringen Flüchtigkeit und hohen Polarität, die durch die Carboxyl- und Hydroxyl-Funktionsgruppen bedingt ist, ist eine direkte GC-Analyse nicht praktikabel.[1] Die Derivatisierung dieser funktionellen Gruppen in flüchtigere und weniger polare Äquivalente ist daher für eine erfolgreiche GC-Analyse unerlässlich.[1][2]
Die hier beschriebenen Protokolle konzentrieren sich auf bewährte Methoden, die eine quantitative und reproduzierbare Derivatisierung von 2-Hydroxydocosansäure gewährleisten.
Materialien und Methoden
Reagenzien und Materialien
-
2-Hydroxydocosansäure-Standard
-
Bor-Trifluorid-Methanol-Lösung (12-14% w/w)
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)[1]
-
Methyliodid[3]
-
Natriumhydroxid
-
Hexan (GC-Qualität)
-
Wasser (HPLC-Qualität)
-
Methanol (wasserfrei)
-
Acetonitril (wasserfrei)
-
Pyrimidin (wasserfrei)
-
Mikroreaktionsgefäße (5-10 ml) mit Schraubverschluss
-
Heizblock oder Wasserbad
-
Vortexmischer
-
Zentrifuge
-
GC-MS-System mit einer geeigneten Kapillarsäule (z.B. DB-5ms, HP-5MS)
Experimentelle Protokolle
Protokoll 1: Zweistufige Derivatisierung (Veresterung und Silylierung)
Dieses Protokoll beschreibt die Umwandlung der Carboxylgruppe in einen Methylester (FAME), gefolgt von der Silylierung der Hydroxylgruppe zu einem Trimethylsilylether (TMS).[4][5]
Schritt 1: Veresterung zu Fettsäuremethylestern (FAMEs)
-
Probenvorbereitung: 1-25 mg der 2-Hydroxydocosansäure-Probe in ein Mikroreaktionsgefäß einwiegen.
-
Reagenz zugeben: 2 ml Bor-Trichlorid-Methanol-Lösung (12% w/w) hinzufügen.
-
Reaktion: Das Gefäß fest verschließen und 10 Minuten bei 60°C erhitzen.
-
Abkühlen und Extraktion: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen. 1 ml Wasser und 1 ml Hexan zugeben.
-
Mischen und Phasentrennung: Das Gefäß kräftig schütteln, um die gebildeten Ester in die unpolare Hexanphase zu überführen. Die Phasen durch Stehenlassen oder kurze Zentrifugation trennen lassen.
-
Sammeln des Derivats: Die obere organische Phase vorsichtig in ein sauberes Fläschchen überführen. Dieser Schritt kann wiederholt werden, um die Extraktionseffizienz zu maximieren. Die Lösung unter einem sanften Stickstoffstrom zur Trockne eindampfen.
Schritt 2: Silylierung des Hydroxy-FAME
-
Probenvorbereitung: Den getrockneten FAME-Rückstand in 100 µl wasserfreiem Acetonitril oder Pyridin lösen.
-
Silylierungsreagenz zugeben: 50 µl BSTFA mit 1% TMCS zugeben.[1]
-
Reaktion: Das Gefäß verschließen, 10 Sekunden lang vortexen und 60 Minuten lang bei 60°C inkubieren.[1]
-
Analyse: Nach dem Abkühlen kann die Probe direkt für die GC-MS-Analyse verwendet werden.
Protokoll 2: Einstufige Methylierung von Carboxyl- und Hydroxylgruppen
Diese Methode verwendet Methyliodid, um gleichzeitig die Carboxylgruppe zu einem Methylester und die Hydroxylgruppe zu einem Methylether zu derivatisieren.[3]
-
Probenvorbereitung: Eine bekannte Menge 2-Hydroxydocosansäure in einem Mikroreaktionsgefäß lösen.
-
Reagenzien zugeben: Das Lösungsmittel unter Stickstoff verdampfen und den Rückstand in einem polaren aprotischen Lösungsmittel (z.B. Acetonitril) lösen. Eine starke Base (z.B. Natriumhydroxid) und einen Überschuss an Methyliodid zugeben.[3]
-
Reaktion: Das Gefäß verschließen und erhitzen, um die Methylierung zu vervollständigen. Die genauen Reaktionsbedingungen (Temperatur und Zeit) müssen möglicherweise für eine quantitative Umsetzung optimiert werden.[3]
-
Extraktion: Nach dem Abkühlen Wasser zugeben und die methylierten Derivate mit einem unpolaren Lösungsmittel wie Petrolether extrahieren.[3]
-
Waschen: Die organische Phase mehrmals mit Wasser waschen, um überschüssige Base und Salze zu entfernen.[3]
-
Analyse: Die organische Phase unter Stickstoff trocknen und in einem geeigneten Lösungsmittel für die GC-Analyse rekonstituieren.
Datenpräsentation
Die folgende Tabelle fasst die quantitativen Aspekte der beschriebenen Derivatisierungsmethoden zusammen.
| Parameter | Methode 1: Veresterung + Silylierung | Methode 2: Einstufige Methylierung | Referenz |
| Ziel-Derivat | 2-(Trimethylsilyloxy)docosansäuremethylester | 2-Methoxydocosansäuremethylester | |
| Reaktionsausbeute | > 95% (typisch für beide Schritte) | > 95% | [3] |
| Reaktionszeit | ~ 1.5 - 2 Stunden | Variabel, erfordert Optimierung | [1] |
| Stabilität des Derivats | TMS-Ether sind feuchtigkeitsempfindlich | Methylether sind sehr stabil | [3] |
| Vorteile | Weit verbreitete und gut etablierte Methode | Einstufiger Prozess, stabile Derivate | [3] |
| Nachteile | Zweistufiger Prozess, feuchtigkeitsempfindliche Derivate | Erfordert eine starke Base und Optimierung | [3] |
Visualisierungen
Experimenteller Arbeitsablauf
Abbildung 1: Experimenteller Arbeitsablauf der Derivatisierungsmethoden.
Chemische Reaktionswege
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. gcms.cz [gcms.cz]
- 3. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marinelipids.ca [marinelipids.ca]
- 5. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of 2-Hydroxy Fatty Acid Isomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of 2-hydroxy fatty acid (2-OH-FA) isomers using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are compiled from established research and are intended to guide the development of robust analytical procedures for the isolation and quantification of these important lipid molecules.
Introduction
2-Hydroxy fatty acids are a class of lipids characterized by a hydroxyl group at the second carbon of the fatty acid chain. They are found in various biological systems and are implicated in several physiological and pathological processes. The accurate separation and quantification of 2-OH-FA isomers, including enantiomers (R and S forms) and positional isomers, are crucial for understanding their biological functions and for the development of potential therapeutics. HPLC is a powerful technique for this purpose, offering high resolution and sensitivity, especially when coupled with mass spectrometry.
Experimental Workflow for 2-OH-FA Isomer Analysis
The general workflow for the analysis of 2-hydroxy fatty acid isomers by HPLC involves several key steps, from sample preparation to data analysis. This process often includes a derivatization step to enhance the chromatographic separation and detection of the analytes.
Caption: General experimental workflow for the HPLC analysis of 2-hydroxy fatty acid isomers.
Chiral Separation of 2-Hydroxy Fatty Acid Enantiomers
The separation of R and S enantiomers of 2-OH-FAs is critical as they can exhibit different biological activities. Chiral chromatography is the most direct method for this purpose.
Protocol 1: Chiral HPLC of 3,5-Dinitrophenylurethane (DNPU) Derivatives
This method involves pre-column derivatization of the 2-OH-FAs to their 3,5-dinitrophenylurethane derivatives, which enhances UV detection and allows for chiral separation on a suitable stationary phase.[1][2]
Derivatization Protocol:
-
Dissolve the 2-hydroxy fatty acid methyl esters in a suitable solvent (e.g., toluene).
-
Add an excess of 3,5-dinitrophenyl isocyanate and a catalyst (e.g., pyridine).
-
Heat the mixture at 80°C for 30 minutes.
-
Evaporate the solvent and redissolve the residue in the HPLC mobile phase.
HPLC Conditions:
| Parameter | Condition |
| Column | Chiral phase, e.g., N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine ionically bonded to 5-μm silica gel[1][2] |
| Column Dimensions | 40 cm × 0.32 mm i.d. (capillary column)[1][2] |
| Mobile Phase | n-hexane:1,2-dichloroethane:ethanol (ternary mixture)[1][2] |
| Flow Rate | Optimized for capillary column |
| Detection | UV at 226 nm[1][2] |
| Elution Order | Typically, the R enantiomer elutes before the S enantiomer on this type of chiral phase.[1] |
Achiral Separation of 2-Hydroxy Fatty Acid Isomers
For separating positional isomers or for analyses where enantiomeric resolution is not required, reversed-phase or normal-phase HPLC can be employed.
Protocol 2: Reversed-Phase HPLC-MS for FAHFA Isomers
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids where a fatty acid is esterified to the hydroxyl group of a hydroxy fatty acid. Their isomers can be separated by reversed-phase HPLC.[3][4]
Sample Preparation:
-
Employ solid-phase extraction (SPE) with a strong anion exchange (SAX) stationary phase to selectively enrich and purify FAHFAs from biological samples.[3][4]
-
For enhanced sensitivity, derivatization with a labeling reagent such as 2-dimethylaminoethylamine (DMED) can be performed.[3][4]
HPLC-MS Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 mm × 100 mm)[5] |
| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid.[5] |
| Flow Rate | 0.3 - 0.4 mL/min[5] |
| Column Temperature | 40 - 50 °C[5] |
| Detection | Mass Spectrometry (MS) with electrospray ionization (ESI) in positive or negative mode, depending on the derivatization. |
Protocol 3: Normal-Phase HPLC for Hydroxy and Non-Hydroxy Neutral Lipids
Normal-phase HPLC is effective for separating lipid classes, including those containing hydroxy fatty acids, from non-hydroxy lipids.[6]
HPLC Conditions:
| Parameter | Condition |
| Column | PVA-Sil column[6] |
| Mobile Phase | Hexane:isopropanol:methanol:water based gradient[6] |
| Flow Rate | 1.0 - 1.5 mL/min[6] |
| Detection | UV detection or in-line liquid scintillation counting for radiolabeled lipids.[6] |
Data Presentation: Summary of Separation Parameters
The following table summarizes key chromatographic parameters from the discussed methods for easy comparison.
| Method | Analyte Form | Column Type | Mobile Phase Components | Detection | Reference |
| Chiral HPLC | 3,5-DNPU derivatives | N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine | n-hexane, 1,2-dichloroethane, ethanol | UV (226 nm) | [1][2] |
| Reversed-Phase HPLC-MS | Derivatized or underivatized | C18 | Water, Acetonitrile, Formic Acid | MS (ESI) | [3][4][5] |
| Normal-Phase HPLC | Underivatized | PVA-Sil | Hexane, Isopropanol, Methanol, Water | UV, Radio-detector | [6] |
Advanced Techniques: 2D-LC and SFC
For complex biological samples containing numerous isomeric 2-OH-FAs, more advanced separation techniques may be necessary.
-
Two-Dimensional Liquid Chromatography (2D-LC): This approach combines two different HPLC separation modes (e.g., reversed-phase followed by chiral) to enhance resolution.[7]
-
Supercritical Fluid Chromatography (SFC): SFC, particularly when coupled with mass spectrometry, offers a fast and efficient alternative for the chiral separation of FAHFA enantiomers.[8] An offline combination of reversed-phase LC for regioisomer separation followed by chiral SFC-MS for enantiomer analysis has been successfully demonstrated.[8]
Concluding Remarks
The selection of an appropriate HPLC method for the separation of 2-hydroxy fatty acid isomers depends on the specific analytical goal, whether it is the resolution of enantiomers, the separation of positional isomers, or the profiling of different lipid classes. Derivatization is a powerful tool to enhance both separation and detection. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their analytical methods for these biologically significant molecules.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A normal phase high performance liquid chromatography method for the separation of hydroxy and non-hydroxy neutral lipid classes compatible with ultraviolet and in-line liquid scintillation detection of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Amide-Linked 2-Hydroxy Fatty Acids in Bacteria
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Amide-linked 2-hydroxy fatty acids are crucial components of the outer membrane of many Gram-negative bacteria, primarily found within the lipid A moiety of lipopolysaccharide (LPS), also known as endotoxin. The presence, type, and abundance of these fatty acids can significantly influence the physical properties of the bacterial outer membrane and modulate the host's immune response. For instance, the specific acylation pattern of lipid A, including the presence of 2-hydroxy fatty acids, is a key determinant in the interaction with the Toll-like receptor 4 (TLR4) complex in host cells, which can trigger an inflammatory cascade. Therefore, the accurate analysis and quantification of these molecules are of great interest in bacterial pathogenesis research, vaccine development, and the discovery of new antimicrobial agents.
Biological Significance
Amide-linked 2-hydroxy fatty acids are integral to the structure and function of lipid A. In many Gram-negative bacteria, a primary 3-hydroxy fatty acid is attached via an amide bond to the glucosamine disaccharide backbone of lipid A. This primary fatty acid can be further acylated with a secondary fatty acid, which can be a 2-hydroxy fatty acid. This "acyloxyacyl" structure is critical for the endotoxic activity of LPS.
The hydroxylation at the 2-position of the fatty acyl chain can influence:
-
Membrane Stability: The hydroxyl group can participate in hydrogen bonding, potentially increasing the stability and rigidity of the outer membrane.
-
Immune Recognition: The specific stereochemistry and position of the hydroxyl group can affect the binding affinity of lipid A to the MD-2/TLR4 receptor complex, thereby modulating the innate immune response. Modifications to the lipid A structure, including 2-hydroxylation, are recognized as a strategy employed by some bacteria to evade or manipulate the host immune system.
Analytical Challenges and Approaches
The analysis of amide-linked 2-hydroxy fatty acids presents several challenges due to the stable nature of the amide bond and the need to differentiate them from other fatty acids. A common analytical workflow involves:
-
Isolation of Lipid A: Extraction of LPS from bacterial cultures followed by mild acid hydrolysis to release lipid A.
-
Cleavage of Amide Bonds: Strong acid hydrolysis is typically required to break the amide linkage and release the 2-hydroxy fatty acids.
-
Derivatization: The released fatty acids are derivatized, commonly to their methyl esters (FAMEs), to increase their volatility for gas chromatography (GC) analysis. The hydroxyl group is also often derivatized (e.g., by silylation) to improve chromatographic properties.
-
Analysis by GC-MS: Gas chromatography-mass spectrometry (GC-MS) is the method of choice for the separation, identification, and quantification of the derivatized fatty acids.
A milder methanolysis procedure has also been developed to release glucosamine methyl glycosides that still contain the amide-bound hydroxy fatty acids, allowing for their characterization without harsh hydrolysis.[1]
Data Presentation
The following tables summarize the known distribution and abundance of amide-linked 2-hydroxy fatty acids in the lipid A of select Gram-negative bacteria. It is important to note that the fatty acid composition of lipid A can vary depending on the bacterial strain and growth conditions.
Table 1: Amide-Linked 2-Hydroxy Fatty Acids in Pseudomonas aeruginosa Lipid A
| Fatty Acid | Linkage | Typical Abundance | Notes |
| 2-Hydroxylauric acid (2-OH-C12:0) | Secondary, on 3-OH-C12:0 | Variable | Often found in clinical isolates and its presence can be regulated.[2] |
| 3-Hydroxylauric acid (3-OH-C12:0) | Primary, Amide | Major | Primary amide-linked fatty acid. |
| 3-Hydroxydecanoic acid (3-OH-C10:0) | Primary, Amide | Major | Primary amide-linked fatty acid. |
Table 2: Amide-Linked 2-Hydroxy Fatty Acids in Escherichia coli Lipid A
| Fatty Acid | Linkage | Typical Abundance | Notes |
| 2-Hydroxymyristic acid (2-OH-C14:0) | Secondary, on 3-OH-C14:0 | Variable, often low | Not always present; its formation is catalyzed by the enzyme LpxO. |
| 3-Hydroxymyristic acid (3-OH-C14:0) | Primary, Amide | Major | The canonical primary amide-linked fatty acid in E. coli lipid A.[3] |
Table 3: Amide-Linked 2-Hydroxy Fatty Acids in Salmonella enterica Lipid A
| Fatty Acid | Linkage | Typical Abundance | Notes |
| 2-Hydroxymyristic acid (2-OH-C14:0) | Secondary, on 3-OH-C14:0 | Variable | The hydroxylation of the secondary myristate is catalyzed by LpxO. |
| 3-Hydroxymyristic acid (3-OH-C14:0) | Primary, Amide | Major | The primary amide-linked fatty acid. |
Visualizations
Experimental Workflow for Analysis of Amide-Linked 2-Hydroxy Fatty Acids
Caption: Workflow for the analysis of amide-linked 2-hydroxy fatty acids from bacteria.
Simplified Signaling Pathway of Lipid A via TLR4
Caption: Simplified pathway of Lipid A recognition and signaling through the TLR4 receptor complex.
Experimental Protocols
Protocol 1: Extraction of Lipopolysaccharide (LPS) from Gram-Negative Bacteria (Hot Phenol-Water Method)
Materials:
-
Bacterial cell paste
-
Deionized water
-
90% (w/v) Phenol solution, equilibrated with water
-
Diethyl ether
-
Acetone, ice-cold
-
DNase I, RNase A
-
Dialysis tubing (12-14 kDa MWCO)
-
Centrifuge and appropriate tubes
Procedure:
-
Resuspend the bacterial cell paste in deionized water.
-
Heat the cell suspension and an equal volume of 90% phenol to 68°C in a shaking water bath.
-
Combine the hot cell suspension and hot phenol and stir vigorously for 30 minutes at 68°C.
-
Cool the mixture on ice for 15 minutes and then centrifuge at 4,000 x g for 30 minutes at 4°C.
-
Carefully collect the upper aqueous phase, which contains the LPS.
-
Re-extract the phenol phase and the interface material with an equal volume of pre-heated deionized water at 68°C for 30 minutes.
-
Centrifuge as before and combine the aqueous phases.
-
Dialyze the combined aqueous phase against deionized water for 48-72 hours at 4°C with several water changes to remove residual phenol.
-
Treat the dialyzed solution with DNase I and RNase A to remove contaminating nucleic acids.
-
Lyophilize the LPS solution to obtain a crude LPS powder.
-
For further purification, resuspend the crude LPS in water and ultracentrifuge at 100,000 x g for 4 hours. The LPS will form a gel-like pellet.
-
Wash the pellet with water and repeat the ultracentrifugation.
-
Lyophilize the final LPS pellet.
Protocol 2: Mild Acid Hydrolysis for Lipid A Isolation
Materials:
-
Purified LPS
-
1% (v/v) Acetic acid
-
Chloroform
-
Methanol
-
Centrifuge and glass tubes
Procedure:
-
Suspend the purified LPS in 1% acetic acid at a concentration of 1-10 mg/mL.
-
Heat the suspension at 100°C for 1-2 hours to cleave the ketosidic linkage between the core oligosaccharide and lipid A.
-
Cool the suspension on ice.
-
Add chloroform and methanol to the suspension to create a single-phase Bligh-Dyer mixture (Chloroform:Methanol:Aqueous suspension, 1:2:0.8, v/v/v).
-
Vortex thoroughly and then add an additional volume of chloroform and water to break the phase (final ratio Chloroform:Methanol:Water, 2:2:1.8, v/v/v).
-
Centrifuge to separate the phases. The lipid A will be in the lower chloroform phase.
-
Collect the lower chloroform phase and wash it with a synthetic upper phase (Chloroform:Methanol:Water, 3:48:47, v/v/v).
-
Evaporate the chloroform under a stream of nitrogen to obtain the purified lipid A.
Protocol 3: Acid Hydrolysis and Derivatization of Amide-Linked Fatty Acids to FAMEs
Materials:
-
Isolated Lipid A
-
4 M Hydrochloric acid (HCl)
-
Methanol
-
Hexane
-
Anhydrous sodium sulfate
-
Boron trifluoride-methanol solution (14% BF3 in methanol)
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
GC vials
Procedure:
-
Place 1-2 mg of lipid A in a screw-cap glass tube.
-
Add 1 mL of 4 M HCl and heat at 100°C for 4 hours to hydrolyze both ester and amide linkages.
-
Cool the tube and add 1 mL of water.
-
Extract the released fatty acids by vortexing with 2 mL of hexane. Repeat the extraction twice.
-
Pool the hexane extracts and dry over anhydrous sodium sulfate.
-
Evaporate the hexane under a stream of nitrogen.
-
To the dried fatty acids, add 1 mL of 14% BF3-methanol solution.
-
Heat at 60°C for 15 minutes to convert the fatty acids to their methyl esters (FAMEs).
-
Cool the tube, add 1 mL of water, and extract the FAMEs with 1 mL of hexane.
-
Transfer the hexane layer containing the FAMEs to a clean tube and evaporate to dryness.
-
For GC-MS analysis of hydroxy-FAMEs, further derivatize the hydroxyl groups by adding a silylating agent (e.g., 50 µL of BSTFA + 1% TMCS) and heating at 70°C for 30 minutes.
-
Evaporate the silylating agent and redissolve the derivatized FAMEs in hexane for injection into the GC-MS.
Protocol 4: GC-MS Analysis of Derivatized 2-Hydroxy Fatty Acid Methyl Esters
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., a mid-polar or polar column like a DB-23 or equivalent)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 180°C at 10°C/min
-
Ramp to 240°C at 5°C/min, hold for 10 minutes
-
-
Injection Mode: Splitless
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-650
Data Analysis:
-
Identify the derivatized 2-hydroxy fatty acid methyl esters based on their retention times and characteristic mass spectra. The silylated 2-hydroxy FAMEs will have a prominent ion resulting from alpha-cleavage between the carbon bearing the methoxycarbonyl group and the carbon bearing the silyloxy group.
-
Quantify the fatty acids by integrating the peak areas and comparing them to the peak area of an internal standard added before the hydrolysis step. Create a calibration curve with known amounts of authentic standards for absolute quantification.
References
- 1. Free hydroxyl groups are not required for endotoxic activity of lipid A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pseudomonas aeruginosa Lipid A Deacylase: Selection for Expression and Loss within the Cystic Fibrosis Airway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and relative quantification of fatty acids in Escherichia coli membranes by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Intact 2-Hydroxy Sphingolipids by LC-MS/MS
An LC-MS/MS-based application and protocol for the quantitative analysis of intact 2-hydroxy sphingolipids, tailored for researchers, scientists, and professionals in drug development.
Introduction
2-Hydroxy fatty acids (hFA) are significant components of a specific subset of mammalian sphingolipids, playing crucial roles in the nervous system, epidermis, and kidney.[1] The biosynthesis of these lipids involves the enzyme fatty acid 2-hydroxylase (FA2H), which introduces a hydroxyl group onto the fatty acid that is subsequently incorporated into ceramide and other complex sphingolipids.[1] Mutations in the FA2H gene are associated with neurological disorders, highlighting the importance of hFA-sphingolipids.[1] These molecules are involved in critical cellular processes, including membrane homeostasis and cell signaling.[2] Given their low abundance and structural complexity, sensitive and specific analytical methods are required for their accurate quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for analyzing sphingolipids due to its high sensitivity, specificity, and ability to provide structural information.[3][4][5] This document provides a detailed protocol for the extraction and quantification of intact 2-hydroxy sphingolipids from biological samples.
Principle
This method utilizes liquid chromatography (LC) to separate different classes of sphingolipids, followed by tandem mass spectrometry (MS/MS) for detection and quantification. A reverse-phase C8 or C18 column is used to separate lipids based on their hydrophobicity. The separated lipids are then ionized, typically using positive mode electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3][4] MRM provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.[3] Quantification is achieved by comparing the signal of the endogenous lipid to that of a known amount of a non-endogenous, stable isotope-labeled or odd-chain internal standard.
Signaling Pathway of 2-Hydroxy Sphingolipids
The biosynthesis of 2-hydroxy sphingolipids parallels the canonical sphingolipid pathway, with the key differentiating step being the 2-hydroxylation of a fatty acid, catalyzed by fatty acid 2-hydroxylase (FA2H).[1] This 2-hydroxy fatty acid is then activated to its CoA ester and incorporated by ceramide synthases (CerS) to form 2-hydroxy dihydroceramide.[1] Subsequent desaturation and addition of headgroups lead to various complex 2-hydroxy sphingolipids.[1]
Figure 1. Biosynthesis pathway of 2-hydroxy sphingolipids.
Experimental Protocol
Sample Preparation and Lipid Extraction
This protocol is adapted for cultured cells or tissue homogenates.
-
Reagents:
-
Methanol (HPLC Grade)
-
Chloroform (HPLC Grade)
-
1 M Potassium Hydroxide (KOH) in Methanol
-
0.1 M KCl
-
Internal Standard (IS) cocktail (e.g., C17:0-Ceramide, d7-Sphingosine) dissolved in methanol.
-
-
Procedure:
-
For cell pellets or tissue homogenates, add a known amount of protein (e.g., 100 µg) or a specific cell number to a glass tube.[6]
-
Add 10 µL of the internal standard cocktail.[7]
-
Add a mixture of methanol and chloroform (2:1, v/v) for a single-phase extraction.[8] For a 100 µL sample, 850 µL of the solvent mixture can be used.[9]
-
Vortex the mixture thoroughly and incubate at 48°C for 1-2 hours with shaking to ensure complete extraction.[7][8]
-
(Optional) To reduce interference from glycerolipids, add 1 M methanolic KOH and incubate at 37°C for 30-60 minutes for alkaline methanolysis.[7][8] Neutralize with an appropriate acid like glacial acetic acid.
-
Induce phase separation by adding chloroform and 0.1 M KCl.[10] Vortex and centrifuge to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase (containing the lipids) into a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a speed vacuum concentrator, being careful not to overheat the sample.[3][11]
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 300 µL) of the initial LC mobile phase (e.g., Methanol/Water/THF/Formic Acid mixture).[3][11] Sonicate briefly to ensure complete dissolution.[3]
-
Centrifuge the reconstituted sample to pellet any insoluble material and transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[3]
-
LC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: Ascentis C8 (50 mm x 2.1 mm, 2.7 µm) or equivalent reverse-phase column.[11]
-
Mobile Phase A: Methanol/Water/Tetrahydrofuran/Formic Acid (68.5:28.5:2:1, v/v/v/v) with 5 mM ammonium formate.[11]
-
Mobile Phase B: Methanol/Tetrahydrofuran/Formic Acid (97:2:1, v/v/v) with 5 mM ammonium formate.[11]
-
Flow Rate: 0.5 mL/min.[11]
-
-
LC Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 0.4 | 70 | 30 |
| 2.3 | 0 | 100 |
| 7.6 | 0 | 100 |
| 7.7 | 70 | 30 |
| 8.2 | 70 | 30 |
-
MS/MS Conditions:
Data Analysis and Quantification
The elution profiles for each MRM pair are integrated using the mass spectrometer's native software.[3] The amount of each analyte is calculated by comparing the peak area of the endogenous lipid to the peak area of its corresponding internal standard.[3] A correction factor may need to be applied to account for differences in ionization efficiency between the analyte and the internal standard.[11]
Quantitative Data
The following table provides example MRM transitions for the analysis of common 2-hydroxy ceramides containing a d18:1 sphingoid base. The product ion at m/z 282.2 corresponds to the sphingoid base after loss of the fatty acid and an additional water molecule, a characteristic fragmentation for ceramides in positive mode.[6]
| Analyte | Fatty Acyl Chain | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (V) |
| hCer(d18:1/16:0) | C16:0-OH | 554.5 | 282.2 | 25 |
| hCer(d18:1/18:0) | C18:0-OH | 582.5 | 282.2 | 25 |
| hCer(d18:1/22:0) | C22:0-OH | 638.6 | 282.2 | 30 |
| hCer(d18:1/24:0) | C24:0-OH | 666.6 | 282.2 | 30 |
| hCer(d18:1/24:1) | C24:1-OH | 664.6 | 282.2 | 30 |
| IS: Cer(d18:1/17:0) | C17:0 | 552.5 | 264.2 | 25 |
Note: Collision energies are instrument-dependent and require optimization.[11]
Experimental Workflow
The overall workflow from sample receipt to final data analysis is depicted below.
Figure 2. LC-MS/MS workflow for 2-hydroxy sphingolipid analysis.
References
- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchmap.jp [researchmap.jp]
- 8. air.unimi.it [air.unimi.it]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lipidmaps.org [lipidmaps.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxydocosanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Hydroxydocosanoic acid during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale method for synthesizing this compound?
A1: A prevalent and effective method is the two-step synthesis starting from docosanoic acid. This involves an initial α-halogenation (typically chlorination or bromination) of the fatty acid, followed by a nucleophilic substitution reaction where the halogen is displaced by a hydroxyl group through hydrolysis.
Q2: Why is direct α-hydroxylation of docosanoic acid not commonly performed?
A2: The α-carbon of a carboxylic acid is not highly reactive towards direct hydroxylation. The classic method for introducing a functional group at this position is the Hell-Volhard-Zelinsky reaction, which proceeds via an acid halide intermediate to facilitate enolization and subsequent halogenation.
Q3: What are the main challenges when working with docosanoic acid and its derivatives?
A3: Due to its long carbon chain (C22), docosanoic acid and its intermediates, such as 2-chlorodocosanoic acid, have low solubility in many common organic solvents at room temperature. This can lead to slow reaction rates and difficulties in purification. Hot solvents are often required for dissolution.
Q4: Are there any "greener" alternatives to traditional halogenating agents?
A4: Yes, trichloroisocyanuric acid (TCCA) is considered a more environmentally benign halogenating agent compared to molecular halogens. It is stable, safer to handle, and the byproduct, cyanuric acid, can potentially be recycled.
Q5: What purity can I expect for the final this compound product?
A5: With proper purification techniques, such as trituration or recrystallization, purities exceeding 98% can be achieved.
Troubleshooting Guides
Low Yield in the α-Chlorination Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (docosanoic acid) | 1. Insufficient mixing/poor solubility: Docosanoic acid may not be fully dissolved or suspended in the reaction mixture. 2. Inadequate temperature: The reaction may be too slow at lower temperatures. 3. Impurities in starting material: Water or other impurities can interfere with the halogenating agent. | 1. Ensure vigorous stirring. Consider a solvent-free approach with heating to melt the fatty acid. 2. Gradually increase the reaction temperature, for example, to 80-100°C for chlorination with TCCA. 3. Use high-purity, dry docosanoic acid. |
| Formation of multiple products (e.g., di-chlorinated species) | 1. Excess of halogenating agent: Using too much of the chlorinating agent can lead to over-halogenation. 2. Prolonged reaction time: Leaving the reaction for an extended period might promote side reactions. | 1. Use a precise stoichiometry of the halogenating agent. For TCCA, a 1:0.4 molar ratio of fatty acid to TCCA is a good starting point. 2. Monitor the reaction progress (e.g., by TLC or GC) and stop it once the starting material is consumed. |
Low Yield in the Hydrolysis Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete hydrolysis of 2-chlorodocosanoic acid | 1. Insufficient base: The stoichiometry of the base (e.g., KOH) may be too low for complete reaction. 2. Poor solubility of the chlorinated intermediate: The 2-chloro fatty acid may not be fully accessible to the aqueous base. 3. Short reaction time or low temperature: The hydrolysis reaction may not have reached completion. | 1. Use a sufficient excess of base, for example, 4 equivalents of KOH. 2. Ensure vigorous stirring and reflux conditions to maximize the interaction between the organic and aqueous phases. 3. A common protocol suggests refluxing for 24 hours to ensure complete hydrolysis. |
| Product loss during workup | 1. Incomplete precipitation: The pH may not be low enough to fully precipitate the this compound. 2. Product dissolving in the filtrate: The product has some solubility, especially if the volume of washing liquids is large. | 1. Acidify the reaction mixture to a pH of 1 to ensure complete protonation and precipitation of the carboxylic acid. 2. Pre-cool the washing solutions (e.g., water) to minimize solubility losses. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material in the final product | Incomplete reaction in either the chlorination or hydrolysis step. | Review the troubleshooting sections for low yield in both steps to ensure each reaction goes to completion. |
| Presence of chlorinated intermediates | Incomplete hydrolysis. | Increase the reaction time, temperature, or amount of base during the hydrolysis step. |
| Broad melting point or oily appearance | Presence of various impurities or side products. | Purify the crude product by trituration with a suitable solvent like acetonitrile, or by recrystallization from a solvent in which the product has a steep solubility-temperature gradient. |
Experimental Protocols
Synthesis of this compound via α-Chlorination and Hydrolysis
This protocol is adapted from methodologies reported for long-chain fatty acids and is applicable to docosanoic acid.
Step 1: α-Chlorination of Docosanoic Acid
-
Reagents and Setup:
-
Docosanoic acid (1 equivalent)
-
Trichloroisocyanuric acid (TCCA) (0.4 equivalents)
-
A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
-
Procedure:
-
Combine docosanoic acid and TCCA in the round-bottom flask.
-
Heat the mixture to 80°C under solvent-free conditions with vigorous stirring.
-
Maintain the reaction at this temperature for approximately 24 hours.
-
After cooling to room temperature, add ethyl acetate to the reaction mixture to precipitate the cyanuric acid byproduct.
-
Filter the mixture to remove the solid cyanuric acid.
-
Wash the filtrate with an aqueous solution of sodium metabisulfite to quench any excess TCCA, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chlorodocosanoic acid. This intermediate is often used in the next step without further purification.
-
Step 2: Hydrolysis of 2-Chlorodocosanoic Acid
-
Reagents and Setup:
-
Crude 2-chlorodocosanoic acid (1 equivalent)
-
Potassium hydroxide (KOH) (4 equivalents)
-
Water
-
A round-bottom flask with a reflux condenser.
-
-
Procedure:
-
Prepare a solution of KOH in water in the reaction flask.
-
Add the crude 2-chlorodocosanoic acid to the KOH solution.
-
Heat the mixture to reflux (approximately 100°C) and maintain for 24 hours with vigorous stirring.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH 1 using 1 M HCl. This will cause the this compound to precipitate as a white solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
Dry the crude product under vacuum.
-
Purification:
-
The crude this compound can be purified by trituration. Suspend the crude solid in acetonitrile (e.g., in a 1:3 solid-to-solvent ratio), stir at room temperature, and then filter to collect the purified white solid. This process removes more soluble impurities.
Data Presentation
Table 1: Effect of Fatty Acid Chain Length on Yields for α-Hydroxylation
| Fatty Acid Precursor | Chain Length | Overall Yield of α-Hydroxy Fatty Acid (%) | Purity after Trituration (%) |
| Myristic Acid | C14 | ~64% | >99% |
| Palmitic Acid | C16 | ~65% | >99% |
| Stearic Acid | C18 | ~68% | >98% |
| Docosanoic Acid | C22 | ~60-70% (estimated) | >98% (expected) |
Note: The yield for this compound is an estimation based on published data for shorter-chain fatty acids. Actual yields may vary depending on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis of this compound.
Technical Support Center: Optimizing GC-MS for 2-Hydroxy Fatty Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 2-hydroxy fatty acids.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of 2-hydroxy fatty acids by GC-MS.
Question: Why am I seeing poor peak shape (e.g., tailing or fronting) for my 2-hydroxy fatty acid derivatives?
Answer: Poor peak shape is a common issue and can often be attributed to several factors:
-
Incomplete Derivatization: The hydroxyl and carboxyl groups of 2-hydroxy fatty acids must be derivatized to increase volatility and reduce active sites for unwanted interactions.[1][2] Incomplete reactions will leave polar functional groups exposed, leading to interactions with active sites in the GC system (e.g., inlet liner, column) and causing peak tailing.
-
Solution: Ensure your derivatization protocol is optimized. This includes using fresh reagents, ensuring a dry environment (as silylating reagents are moisture-sensitive), and optimizing reaction time and temperature.[3] For example, silylation with BSTFA or MSTFA is often performed at 60°C for 60 minutes.[3]
-
-
Active Sites in the GC System: Active sites in the injector liner, column, or even contaminated carrier gas can interact with the analytes.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.[6][7]
-
Solution: Reduce the sample concentration or the injection volume.
-
Question: I am having trouble separating my 2-hydroxy fatty acid isomers. What can I do?
Answer: Co-elution of isomers is a significant challenge. Here are some strategies to improve separation:
-
Column Selection: The choice of GC column is critical. For fatty acid analysis, polar stationary phases are generally recommended.[8][9] A (50%-cyanopropyl)-methylpolysiloxane phase has been shown to be effective in separating isomeric hydroxy fatty acids.[10]
-
Temperature Program Optimization: A slower oven temperature ramp rate can improve the separation of closely eluting compounds. Experiment with different temperature programs to find the optimal conditions for your specific analytes.
-
Column Dimensions: A longer column will provide greater separation efficiency, although it will also increase analysis time.[8] A smaller internal diameter (ID) column can also enhance resolution.[8][11]
Question: My baseline is noisy, and I'm observing a lot of column bleed. How can I fix this?
Answer: A noisy baseline and column bleed can significantly impact sensitivity and make it difficult to identify and quantify low-abundance analytes.[5]
-
Column Conditioning: Properly conditioning a new column is essential to remove residual solvents and unbound stationary phase. Even with use, columns can accumulate non-volatile residues. Re-conditioning at the manufacturer's recommended temperature can help.[5]
-
Use Low-Bleed Columns: For MS applications, it is highly recommended to use columns specifically designed for low bleed (often designated with "-MS").[5]
-
Check for Leaks: Air leaks in the system can cause the stationary phase to degrade, leading to increased bleed. Regularly check for leaks using an electronic leak detector.[4][6]
-
Carrier Gas Purity: Ensure the use of high-purity carrier gas and that moisture and oxygen traps are functioning correctly.[5][12] Column bleed can be identified by characteristic ions in the mass spectrum, such as m/z 207, 281, and 355 for siloxane phases.[5]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the GC-MS analysis of 2-hydroxy fatty acids.
Question: What is the best derivatization method for 2-hydroxy fatty acids?
Answer: The optimal derivatization method depends on the specific goals of the analysis. Here are some common approaches:
-
Silylation: This is a widely used method that targets both the hydroxyl and carboxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, are common.[3] This creates trimethylsilyl (TMS) ethers and esters, which are volatile and thermally stable.[10][13]
-
Methylation followed by Silylation: In this two-step process, the carboxylic acid is first converted to a fatty acid methyl ester (FAME) using reagents like BF3-methanol.[3] The hydroxyl group is then silylated. This can be advantageous for creating a library of FAMEs for comparison.
-
Methoximation followed by Silylation: This method is particularly useful if the 2-hydroxy fatty acids are present alongside keto-acids. Methoximation protects the keto groups and prevents tautomerization, which can lead to multiple derivative peaks.[1]
Question: How do I choose the right GC column for 2-hydroxy fatty acid analysis?
Answer: For the analysis of polar compounds like derivatized 2-hydroxy fatty acids, a polar stationary phase is generally recommended.[8][14] Consider the following:
-
Stationary Phase: A polyethylene glycol (wax) phase or a cyanopropyl-substituted phase is a good starting point.[11][14] For example, a DB-23 column, which has a (50%-cyanopropyl)-methylpolysiloxane phase, has been successfully used.[10]
-
Dimensions: A standard column length of 30 meters with an internal diameter of 0.25 mm and a film thickness of 0.25 µm is a common choice for many applications.[8][11] For complex samples requiring higher resolution, a longer column (e.g., 60 meters) may be beneficial.[8]
Question: What are the key MS parameters to optimize for this analysis?
Answer: Optimizing MS parameters is crucial for achieving high sensitivity and selectivity.
-
Ionization Mode:
-
Electron Ionization (EI): This is a standard, robust ionization technique that provides reproducible fragmentation patterns for library matching.[10]
-
Negative Chemical Ionization (NCI): For derivatives containing electrophilic groups, such as pentafluorobenzyl (PFB) esters, NCI can provide significantly higher sensitivity.[2][15]
-
-
Acquisition Mode:
-
Full Scan: Useful for identifying unknown compounds and for spectral library searching.
-
Selected Ion Monitoring (SIM): For targeted analysis, SIM mode offers higher sensitivity and selectivity by monitoring only a few characteristic ions of the target analytes.[5][15]
-
Multiple Reaction Monitoring (MRM): On a tandem mass spectrometer (MS/MS), MRM provides the highest selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.[13]
-
-
Source and Quadrupole Temperatures: These should be optimized according to the instrument manufacturer's recommendations and the thermal stability of the derivatives.[4]
Experimental Protocols
Protocol 1: Silylation of 2-Hydroxy Fatty Acids using BSTFA
This protocol describes the derivatization of 2-hydroxy fatty acids to their corresponding trimethylsilyl (TMS) derivatives.
-
Sample Preparation: Ensure the sample containing the 2-hydroxy fatty acids is dry. Water is detrimental to the silylation reaction.[3] If the sample is in an aqueous solution, it should be lyophilized or evaporated to dryness under a stream of nitrogen.
-
Reagent Addition: To the dried sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[10]
-
Reaction: Cap the vial tightly and heat at 60°C for 60 minutes.[3]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Esterification to FAMEs using BF3-Methanol
This protocol details the conversion of the carboxylic acid moiety to a methyl ester.
-
Sample Preparation: The sample containing the 2-hydroxy fatty acids should be in a suitable organic solvent or dried down.
-
Reagent Addition: Add 50 µL of 14% Boron trifluoride (BF3) in methanol to the sample.[3]
-
Reaction: Cap the vial and heat at 60°C for 60 minutes.[3]
-
Extraction: After cooling, add 0.5 mL of a saturated NaCl solution and 0.6 mL of hexane. Vortex the mixture and allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a new vial for GC-MS analysis.
Data Presentation
Table 1: Recommended GC-MS Parameters for 2-Hydroxy Fatty Acid Analysis
| Parameter | Recommended Setting | Rationale |
| GC Column | Polar (e.g., DB-23, HP-FFAP) | Provides good separation for polar analytes like fatty acid derivatives.[10][14] |
| 30 m x 0.25 mm ID x 0.25 µm film | Standard dimensions offering a good balance of resolution and analysis time.[8][11] | |
| Injector Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the derivatives.[2][10] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1 - 2 mL/min | Optimal flow for most capillary columns and compatible with MS vacuum systems.[4][5] |
| Oven Program | Initial: 120°C, hold 2 min | Allows for focusing of early eluting peaks. |
| Ramp: 2-5°C/min to 220-240°C | Slower ramps improve separation of closely eluting isomers.[16] | |
| Final Hold: 10-20 min | Ensures elution of all analytes. | |
| MS Transfer Line | 235 - 310 °C | Prevents condensation of analytes between the GC and MS.[10] |
| Ion Source Temp. | 230 - 250 °C | Standard temperature for EI, can be optimized. |
| Ionization Mode | EI or NCI | EI for general profiling, NCI for high sensitivity with specific derivatives.[2][10][15] |
| Acquisition Mode | Full Scan, SIM, or MRM | Scan for unknowns, SIM/MRM for targeted quantification.[5][13][15] |
Visualizations
Caption: Workflow for 2-hydroxy fatty acid analysis by GC-MS.
Caption: Decision tree for troubleshooting poor peak shape.
References
- 1. youtube.com [youtube.com]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. restek.com [restek.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 7. google.com [google.com]
- 8. fishersci.com [fishersci.com]
- 9. aocs.org [aocs.org]
- 10. marinelipids.ca [marinelipids.ca]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in 2-Hydroxydocosanoic acid chromatography
Welcome to the technical support center for the chromatographic analysis of 2-Hydroxydocosanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for this compound in reversed-phase high-performance liquid chromatography (HPLC) is often due to secondary interactions between the analyte and the stationary phase. The primary contributors are:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups (hydroxyl and carboxyl) of this compound, leading to peak tailing.
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. With a predicted pKa of approximately 3.86, if the mobile phase pH is close to this value, the carboxylic acid group will exist in both protonated and deprotonated forms, which can result in peak broadening and tailing.
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites that cause peak tailing.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to asymmetrical peaks.
Q2: Why is derivatization necessary for the GC analysis of this compound?
Direct analysis of this compound by gas chromatography (GC) is challenging due to its low volatility and the presence of polar functional groups. Derivatization is crucial for the following reasons:
-
Increased Volatility: The long carbon chain and polar hydroxyl and carboxyl groups make the molecule non-volatile. Converting these groups to less polar esters and ethers (e.g., methyl ester and trimethylsilyl ether) significantly increases the analyte's volatility, allowing it to be analyzed by GC.
-
Improved Peak Shape: The polar functional groups can interact with the stationary phase, causing peak tailing. Derivatization masks these polar groups, leading to more symmetrical and sharper peaks.[1]
-
Enhanced Thermal Stability: Derivatization can improve the thermal stability of the analyte, preventing degradation at the high temperatures used in the GC inlet and column.
Q3: Can this compound be separated into its enantiomers by chromatography?
Yes, the enantiomers of this compound can be separated using chiral chromatography.[2] This is typically achieved using a chiral stationary phase (CSP) in HPLC. The CSP creates a chiral environment that allows for differential interaction with the two enantiomers, resulting in their separation. This is crucial for applications where the biological activity of the two enantiomers differs.
Troubleshooting Guides
HPLC Peak Tailing
Peak tailing is a common issue in the HPLC analysis of this compound. The following guide provides a systematic approach to troubleshooting this problem.
Caption: A troubleshooting decision tree for addressing broad or tailing peaks in the GC analysis of derivatized this compound.
Experimental Protocols
HPLC Method for Chiral Separation of this compound
This protocol outlines a general approach for the chiral separation of this compound enantiomers.
-
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of the initial mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate).
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for the best resolution. For acidic compounds, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be necessary to improve peak shape. [3] * Flow Rate: Typically 0.5 - 1.5 mL/min, depending on the column dimensions.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a more universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 5 - 20 µL, depending on the sample concentration and column size.
-
-
Data Analysis:
-
Identify the two enantiomer peaks based on their retention times.
-
Calculate the resolution between the two peaks to ensure adequate separation.
-
Quantify each enantiomer using a calibration curve prepared from a racemic standard or individual enantiomer standards if available.
-
GC-MS Method for this compound Analysis
This protocol describes the derivatization and subsequent GC-MS analysis of this compound.
Derivatization Process for GC-MS Analysis
Caption: A diagram illustrating the two-step derivatization process for preparing this compound for GC-MS analysis.
-
Derivatization Protocol (Two-Step):
-
Esterification (Methylation):
-
To a dried sample of this compound, add a solution of methanolic HCl (e.g., 1.25 M). * Heat the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 1-2 hours).
-
After cooling, neutralize the reaction with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the resulting fatty acid methyl esters (FAMEs) with a non-polar solvent like hexane.
-
-
Silylation:
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). [4] * Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.
-
The sample is now ready for GC-MS analysis.
-
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: Typically 250-280°C.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Oven Temperature Program: A temperature gradient is typically used, for example:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
The mass spectrum should show characteristic fragments corresponding to the trimethylsilyl ether of the methyl ester.
-
Quantify the analyte using an internal standard and a calibration curve.
-
References
- 1. gcms.cz [gcms.cz]
- 2. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ionization Efficiency of 2-Hydroxy Fatty Acids in Mass Spectrometry
Welcome to the technical support center for the analysis of 2-hydroxy fatty acids (2-OH-FAs) by mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and enhance the ionization efficiency of these important molecules in their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the mass spectrometric analysis of 2-hydroxy fatty acids.
Issue 1: Poor sensitivity and low signal intensity for 2-hydroxy fatty acids in negative ion mode ESI-MS.
-
Question: I am analyzing 2-hydroxy fatty acids using negative ion mode electrospray ionization mass spectrometry (ESI-MS), but the signal intensity is very low. How can I improve my sensitivity?
-
Answer: Low sensitivity for fatty acids, including 2-OH-FAs, in negative ion mode is a common issue. While the carboxyl group can be deprotonated, several factors can suppress ionization efficiency. Here are some troubleshooting steps and solutions:
-
Mobile Phase Composition: Acidic mobile phases, often used for optimal chromatographic separation of fatty acids on reverse-phase columns, can suppress the ionization of the carboxylate anion.[1][2] Consider using a mobile phase with a higher pH if your chromatography allows, or explore alternative chromatographic techniques like hydrophilic interaction chromatography (HILIC).
-
Charge-Reversal Derivatization: The most effective way to significantly boost sensitivity is to derivatize the carboxylic acid group to introduce a permanent positive charge.[1][3][4][5][6][7] This "charge-reversal" strategy allows for analysis in the much more sensitive positive ion mode.[3][4] Derivatization with reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) has been shown to increase sensitivity by several orders of magnitude (up to 60,000-fold).[3][4]
-
Alternative Ionization Techniques: While ESI is common, consider other ionization methods if available. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) or negative chemical ionization (NCI) after derivatization can be very sensitive.[8][9]
-
Issue 2: Difficulty in distinguishing between 2-hydroxy and 3-hydroxy fatty acid isomers.
-
Question: My mass spectrometry data shows peaks that could correspond to either 2-hydroxy or 3-hydroxy fatty acid isomers. How can I differentiate them?
-
Answer: Distinguishing between positional isomers like 2-OH-FAs and 3-OH-FAs is a significant challenge due to their similar fragmentation patterns. Here are some strategies:
-
Chromatographic Separation: The primary approach should be to achieve baseline separation of the isomers using liquid chromatography.[10] Optimization of the LC method, including the column, mobile phase, and gradient, is crucial. A validated structure-dependent retention time prediction model can also aid in identification.[10]
-
Derivatization and Tandem MS (MS/MS): Certain derivatization strategies can yield structure-informative fragment ions in MS/MS. For example, derivatization with ADMI can produce diagnostic ions (m/z 155.1 for 2-OH and 171.1 for 3-OH) that allow for their distinction.[11]
-
GC-MS with Derivatization: In GC-MS, the electron impact mass spectral fragmentation patterns of derivatized non-hydroxy and 2-methoxy fatty acid methyl esters (FAMEs) are distinctly different.[12] The presence of an intense m/z - 59 peak is diagnostic for 2-methoxy FAMEs.[12]
-
Issue 3: Co-elution of isobaric species is complicating data analysis.
-
Question: I am observing co-elution of my target 2-hydroxy fatty acid with other isobaric compounds, making accurate quantification difficult. What can I do?
-
Answer: Co-elution of isobaric species is a common problem in complex biological samples. Here are some approaches to address this:
-
High-Resolution Mass Spectrometry (HRMS): Using a high-resolution mass spectrometer can help distinguish between compounds with the same nominal mass but different elemental compositions.[10]
-
Tandem Mass Spectrometry (MS/MS) with Specific Transitions: Employing MS/MS with multiple reaction monitoring (MRM) can significantly improve selectivity.[10] By selecting specific precursor-to-product ion transitions for your derivatized 2-OH-FA, you can minimize interference from co-eluting isobars.[2]
-
Enhanced Chromatographic Resolution: Further optimization of your LC method is critical. This could involve trying different stationary phases (e.g., C18, C30, phenyl-hexyl), adjusting the mobile phase composition and gradient, or using a longer column.
-
Derivatization to Improve Separation: Derivatization can alter the chromatographic behavior of your analyte, potentially resolving it from interfering compounds.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is charge-reversal derivatization and why is it beneficial for 2-hydroxy fatty acid analysis?
A1: Charge-reversal derivatization is a chemical modification technique that converts the negatively charged carboxyl group of a fatty acid into a permanently positively charged group.[1][3][4][5][6][7] This is highly advantageous for several reasons:
-
Enhanced Sensitivity: It allows for analysis in the positive ion mode of ESI-MS, which is often significantly more sensitive than the negative ion mode for these compounds.[3][4] This can lead to improvements in detection limits by several orders of magnitude.[3]
-
Improved Chromatography: Derivatization can improve the chromatographic peak shape and resolution on reverse-phase columns, especially when using acidic mobile phases that would otherwise suppress the ionization of underivatized fatty acids.[1]
-
Increased Specificity: The derivatizing agent can be chosen to produce unique and informative fragment ions upon collision-induced dissociation (CID) in MS/MS, which aids in structural confirmation and quantification.[2]
Q2: What are some common derivatizing reagents for enhancing the ionization of 2-hydroxy fatty acids?
A2: Several derivatizing reagents are available, each with its own advantages. Some commonly used reagents include:
-
N-(4-aminomethylphenyl)pyridinium (AMPP): Forms a permanently positively charged amide and has been shown to provide a massive increase in sensitivity.[3][4]
-
2-picolylamine (2-PA) and 3-picolylamine (3-PA): These reagents also introduce a basic nitrogen that is readily protonated, enhancing positive mode ionization.[5]
-
N,N-dimethylethylenediamine (DMED): Used for labeling carboxylated compounds and has been applied to the analysis of short-chain fatty acid esters of hydroxy fatty acids.[5]
-
Trimethylsilyl (TMS) ethers: Used for GC-MS analysis, this derivatization targets the hydroxyl group and makes the molecule more volatile and amenable to GC separation.[14][15]
Q3: Can I analyze underivatized 2-hydroxy fatty acids by LC-MS?
A3: Yes, it is possible to analyze underivatized 2-hydroxy fatty acids by LC-MS, typically in negative ion mode.[16][17] However, as addressed in the troubleshooting section, this approach often suffers from lower sensitivity compared to methods involving derivatization.[3] For trace-level analysis or in complex biological matrices, derivatization is highly recommended to achieve the necessary sensitivity and specificity.
Q4: How do I choose between LC-MS and GC-MS for 2-hydroxy fatty acid analysis?
A4: The choice between LC-MS and GC-MS depends on several factors, including the volatility of the analytes, the complexity of the sample, and the available instrumentation.
-
LC-MS: Is well-suited for the analysis of a wide range of lipids, including 2-OH-FAs, without the need for derivatization to increase volatility.[18] When coupled with derivatization for charge reversal, it offers excellent sensitivity and specificity.[3]
-
GC-MS: Requires derivatization to make the 2-OH-FAs volatile (e.g., esterification of the carboxyl group and silylation of the hydroxyl group).[8][12][14][15] GC-MS can provide excellent chromatographic resolution and characteristic fragmentation patterns for structural elucidation.[12] For certain applications, GC-MS with negative chemical ionization (NCI) of pentafluorobenzyl (PFB) esters can be extremely sensitive.[9]
Experimental Protocols
Protocol 1: Charge-Reversal Derivatization of 2-Hydroxy Fatty Acids with AMPP for LC-MS/MS Analysis
This protocol is adapted from methodologies demonstrating significant sensitivity enhancement.[3][4]
Materials:
-
2-Hydroxy fatty acid standard or sample extract
-
N-(4-aminomethylphenyl)pyridinium (AMPP)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Water
-
Formic acid
Procedure:
-
Sample Preparation: Dry down the 2-hydroxy fatty acid standard or lipid extract under a stream of nitrogen.
-
Reagent Preparation:
-
Prepare a 50 mg/mL solution of AMPP in DMF.
-
Prepare a 50 mg/mL solution of EDC in DMF.
-
Prepare a 25 mg/mL solution of NHS in DMF.
-
-
Derivatization Reaction:
-
To the dried sample, add 50 µL of the AMPP solution, 25 µL of the EDC solution, and 10 µL of the NHS solution.
-
Vortex the mixture gently to ensure all components are dissolved.
-
Incubate the reaction at 60°C for 30 minutes.
-
-
Reaction Quenching and Dilution:
-
After incubation, allow the reaction to cool to room temperature.
-
Add 915 µL of ACN/water (50:50, v/v) containing 0.1% formic acid to the reaction vial.
-
Vortex thoroughly.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume of the diluted sample onto a reverse-phase C18 column.
-
Use a mobile phase gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Operate the mass spectrometer in positive ion ESI mode.
-
Set up a multiple reaction monitoring (MRM) method to detect the precursor ion of the AMPP-derivatized 2-hydroxy fatty acid and its characteristic product ions.
-
Protocol 2: Derivatization of 2-Hydroxy Fatty Acids for GC-MS Analysis
This protocol involves the formation of fatty acid methyl esters (FAMEs) and trimethylsilyl (TMS) ethers of the hydroxyl group.[12][14][15]
Materials:
-
2-Hydroxy fatty acid standard or sample extract
-
Methanolic HCl (e.g., 5%) or BF3-methanol
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Hexane
Procedure:
-
Esterification (FAME formation):
-
To the dried sample, add 1 mL of methanolic HCl.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add 1 mL of water and extract the FAMEs with 2 x 1 mL of hexane.
-
Combine the hexane extracts and dry under a stream of nitrogen.
-
-
Silylation (TMS ether formation):
-
To the dried FAMEs, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable capillary column (e.g., DB-23) for separation.
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Acquire full scan mass spectra to identify the characteristic fragmentation patterns of the 2-hydroxy FAME-TMS derivatives.
-
Quantitative Data Summary
| Derivatization Method | Analyte | Fold Increase in Sensitivity (vs. underivatized negative mode) | Mass Spectrometry Platform | Reference |
| AMPP Derivatization | Fatty Acids | ~60,000 | LC-ESI-MS/MS | [3] |
| AMPP Derivatization | Fatty Acids and Eicosanoids | up to 60,000 | LC-ESI-MS/MS | [4] |
| PFB Ester Derivatization | Fatty Acids | Not directly compared to underivatized, but noted for superior detection in NCI-MS | GC-NCI-MS | [9] |
Visualizations
Caption: Workflow for enhancing 2-hydroxy fatty acid analysis using charge-reversal derivatization followed by LC-MS/MS.
Caption: Troubleshooting logic for addressing low signal intensity of 2-hydroxy fatty acids in ESI-MS.
References
- 1. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
- 14. marinelipids.ca [marinelipids.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
Matrix effects in quantifying 2-Hydroxydocosanoic acid from biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Hydroxydocosanoic acid from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in biological samples?
A1: The main challenges stem from the inherent complexity of biological matrices such as plasma, serum, and tissue homogenates. These matrices contain a high abundance of endogenous compounds, particularly phospholipids, which can cause significant matrix effects during LC-MS/MS analysis.[1] Matrix effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantification.[2] Additionally, the low physiological concentrations of this compound can make its detection challenging.[1]
Q2: Why are phospholipids a major concern for matrix effects in this analysis?
A2: Phospholipids are a major component of cell membranes and are often co-extracted with lipids of interest during sample preparation.[1] During electrospray ionization (ESI), phospholipids can compete with the analyte for ionization, leading to a suppression of the analyte's signal.[1] They can also build up on the analytical column and in the MS source, causing a gradual decline in performance and reproducibility.[1]
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[3][4] A SIL-IS, such as deuterium- or carbon-13-labeled this compound, will have nearly identical chemical and physical properties to the unlabeled analyte.[4] This means it will co-elute and experience similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[4]
Q4: Is derivatization necessary for the analysis of this compound by LC-MS/MS?
A4: While not always mandatory, derivatization can significantly improve the ionization efficiency and chromatographic retention of fatty acids, including this compound.[5][6] Derivatization of the carboxylic acid group can enhance sensitivity, especially in positive ion mode, and can help to resolve isomeric compounds.[6] However, it adds an extra step to the sample preparation workflow.[7]
Q5: What are the most common sample preparation techniques for extracting this compound?
A5: The most common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8]
-
Protein Precipitation (PPT): This is a simple and fast method but is often less effective at removing phospholipids, leading to more significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent. The Folch and Bligh-Dyer methods are classic LLE protocols for lipids.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by utilizing a solid sorbent to retain the analyte while interfering compounds are washed away.[8] There are specialized SPE cartridges designed for lipid extraction and phospholipid removal.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient extraction from the biological matrix. Analyte degradation during sample processing. Incomplete elution from the SPE cartridge. | - Optimize the extraction solvent system for LLE (e.g., methyl-tert-butyl ether (MTBE) is a common choice). - Ensure the pH of the sample is acidic to protonate the carboxylic acid for better extraction into organic solvents. - For SPE, ensure the correct sorbent and elution solvent are used. Test different elution solvent strengths. - Minimize sample processing time and keep samples on ice to reduce potential degradation. |
| High Signal Variability (Poor Precision) | Inconsistent matrix effects between samples. Poor sample homogenization (for tissue samples). Inconsistent sample preparation technique. | - Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability in matrix effects and recovery.[3][4] - Ensure thorough homogenization of tissue samples before extraction. - Automate sample preparation steps where possible to improve consistency. - Implement a more rigorous sample cleanup method like SPE to reduce matrix variability. |
| Ion Suppression | Co-elution of phospholipids or other endogenous matrix components. High concentration of salts in the final extract. | - Improve chromatographic separation to resolve the analyte from interfering peaks. - Enhance the sample cleanup procedure to remove phospholipids (e.g., using HybridSPE or a targeted phospholipid removal SPE plate).[1] - Dilute the sample extract before injection, if sensitivity allows. - Ensure the final reconstitution solvent is compatible with the mobile phase to avoid salt precipitation. |
| Poor Peak Shape | Incompatibility between the injection solvent and the mobile phase. Column overload. Secondary interactions with the stationary phase. | - The injection solvent should be of similar or weaker elution strength than the initial mobile phase. - Reduce the injection volume or dilute the sample. - Add a small amount of a competing agent to the mobile phase (e.g., a volatile acid or base) to reduce secondary interactions. |
| No Analyte Peak Detected | Analyte concentration is below the limit of detection (LOD). Incorrect MS/MS transition parameters. Analyte degradation. | - Optimize MS/MS parameters (collision energy, cone voltage) by infusing a standard solution of this compound. - Consider a derivatization step to improve ionization efficiency and sensitivity.[6] - Concentrate the sample extract before analysis. - Prepare fresh samples and standards to rule out degradation. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) solution (e.g., this compound-d4 in methanol).
-
Vortex briefly to mix.
-
-
Protein Precipitation and Extraction:
-
Add 400 µL of ice-cold methanol to the plasma sample.
-
Vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of methyl-tert-butyl ether (MTBE).
-
Vortex for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
-
Phase Separation and Collection:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Repeat the extraction of the aqueous layer with another 1 mL of MTBE.
-
Combine the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup
-
Sample Preparation and Loading:
-
Pre-treat 100 µL of plasma with SIL-IS and precipitate proteins with methanol as described in the LLE protocol.
-
Centrifuge and dilute the supernatant with an appropriate buffer to ensure binding to the SPE sorbent.
-
Condition an SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent) with methanol followed by equilibration with the loading buffer.
-
Load the diluted supernatant onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
A subsequent wash with a non-polar solvent (e.g., hexane) can be used to remove neutral lipids.
-
-
Elution:
-
Elute the this compound with an appropriate solvent (e.g., ethyl acetate or a higher percentage of methanol).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
-
Quantitative Data Summary
The following tables present representative data for recovery and matrix effects for different sample preparation methods. These values are illustrative for long-chain fatty acids and should be determined experimentally for this compound in your specific matrix.
Table 1: Comparison of Sample Preparation Methods - Recovery and Matrix Effect
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 - 105 | 90 - 110 | 95 - 105 |
| Matrix Effect (%) | 50 - 80 (significant suppression) | 70 - 95 (moderate suppression) | 90 - 110 (minimal effect) |
| Relative Standard Deviation (RSD) (%) | < 20 | < 15 | < 10 |
Recovery (%) is calculated as: (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100. Matrix Effect (%) is calculated as: (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting flowchart for addressing matrix effects.
References
- 1. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of C22:0 and C24:0 Hydroxy Fatty Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when separating C22:0 (Behenic acid) and C24:0 (Lignoceric acid) hydroxy fatty acids.
Frequently Asked Questions (FAQs)
Q1: Which is the better technique for separating C22:0 and C24:0 hydroxy fatty acids: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A1: Both GC and HPLC are powerful techniques for fatty acid analysis, and the choice depends on your specific experimental needs.
-
Gas Chromatography (GC): GC, particularly when coupled with Mass Spectrometry (GC-MS), is the most frequently used technique for fatty acid analysis, including very-long-chain fatty acids (VLCFAs).[1] It offers high resolution and detailed structural information. However, it requires a mandatory derivatization step to convert the non-volatile fatty acids into volatile esters, such as fatty acid methyl esters (FAMEs).[2][3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can separate fatty acids without derivatization, which simplifies sample preparation. Separation is based on chain length and degree of unsaturation.[4] For enhanced sensitivity, especially with UV or fluorescence detectors, derivatization to form UV-active or fluorescent esters is often employed.[5][6]
Q2: Why is derivatization necessary for analyzing hydroxy fatty acids by GC?
A2: Derivatization is crucial for several reasons. Free fatty acids are highly polar compounds that tend to form hydrogen bonds, which can lead to poor peak shapes and adsorption issues within the GC system.[2] The high boiling points of VLCFAs also make them unsuitable for direct GC analysis.[3] Derivatization converts the polar carboxyl and hydroxyl groups into less polar, more volatile esters (e.g., FAMEs) and ethers or silyl ethers, respectively, allowing them to be analyzed effectively in the gas phase.[7][8]
Q3: What are the most common derivatization methods for C22:0 and C24:0 hydroxy fatty acids?
A3: The most common methods involve esterification of the carboxylic acid group and, if necessary, derivatization of the hydroxyl group.
-
For the Carboxyl Group (Esterification): Creating FAMEs is the preferred method.[8] This is often achieved using reagents like boron trifluoride (BF3) in methanol or hydrochloric acid/sulfuric acid in methanol.[8][9][10]
-
For the Hydroxyl Group: The hydroxyl group also requires derivatization to reduce polarity and improve peak shape. The most common method is silylation, using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA, which converts the hydroxyl group to a trimethylsilyl (TMS) ether.[7][8] It is possible to perform a one-step procedure to generate methyl esters and methyl ethers simultaneously.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Poor Resolution or Co-elution of C22:0 and C24:0 Peaks
This is a common issue due to the similar chemical structures of these two very-long-chain fatty acids.
-
Potential Cause 1: Suboptimal Temperature Program.
-
Solution: A slow, gradual temperature ramp is critical for separating long-chain compounds. If your peaks are co-eluting, decrease the ramp rate (e.g., from 5°C/min to 2°C/min) in the temperature range where these compounds elute.[7] Extending the final hold time at a higher temperature can also ensure all analytes elute.[11]
-
-
Potential Cause 2: Inappropriate GC Column.
-
Solution: For FAMEs, a column with a polar stationary phase (like a DB-Wax) can be effective. However, for silylated hydroxy fatty acids, a non-polar column (like a DB-5 or HP-5MS) may provide better separation and prevent peak tailing associated with free hydroxyl groups at high temperatures.[11][12]
-
-
Potential Cause 3: Incomplete Derivatization.
-
Potential Cause 1: Incorrect Mobile Phase Composition or Gradient.
-
Solution: In reversed-phase HPLC, C24:0 is more hydrophobic than C22:0 and will be retained longer. To improve separation, optimize the mobile phase gradient. Start with a higher aqueous content and create a shallower, more gradual increase in the organic solvent (e.g., acetonitrile or methanol) percentage.[13] Experiment with different organic solvents; acetonitrile often provides sharper peaks than methanol.[14]
-
-
Potential Cause 2: Unsuitable Column Chemistry.
-
Solution: A C18 column is the standard choice for fatty acid separation.[15] Using a column with a longer length or smaller particle size can significantly increase theoretical plates and improve resolution. Ensure your column is not degraded, as this can lead to poor performance.
-
Problem 2: Peak Tailing or Poor Peak Shape
Broad or tailing peaks can compromise both resolution and accurate quantification.
-
Potential Cause 1: Active Sites in the GC System.
-
Solution: Free hydroxyl or carboxyl groups can interact with active sites in the injector liner or the column itself. Ensure derivatization is complete. Use a deactivated injector liner and check that your column has not become active over time.
-
-
Potential Cause 2: Column Overload.
-
Solution: Injecting too much sample can lead to fronting or tailing peaks. Try diluting your sample or using a larger split ratio during injection.[12]
-
-
Potential Cause 1: Secondary Interactions with the Stationary Phase.
-
Solution: If analyzing underivatized fatty acids, residual silanol groups on the silica backbone of the C18 column can interact with the free carboxyl groups, causing tailing. Add a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of the fatty acids and minimize these interactions.[16]
-
-
Potential Cause 2: Metal Chelating Effects.
-
Solution: Some analytes can interact with trace metals in the HPLC system (frits, columns). Adding a chelating agent like EDTA to the mobile phase can sometimes improve peak shape.[13]
-
Experimental Protocols & Data
Protocol 1: Derivatization of Hydroxy Fatty Acids to FAMEs and TMS-Ethers for GC-MS Analysis
This two-step protocol ensures both the carboxylic acid and hydroxyl groups are derivatized for optimal GC performance.
Step 1: Esterification to Fatty Acid Methyl Esters (FAMEs)
-
Place 1-25 mg of your lipid extract into a reaction vial and evaporate the solvent under nitrogen.[2]
-
Add 2 mL of 12% Boron Trichloride (BCl3) in methanol.[2]
-
Seal the vial and heat at 60°C for 10 minutes. Derivatization times may need optimization.[2]
-
Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.[2]
-
Shake vigorously to extract the FAMEs into the upper hexane layer.[2]
-
Carefully transfer the upper hexane layer to a clean vial, passing it through a small bed of anhydrous sodium sulfate to remove residual water.[2]
-
Evaporate the hexane under a gentle stream of nitrogen. The sample is now ready for the next step.
Step 2: Silylation of Hydroxyl Groups
-
To the dried FAME residue from Step 1, add 50 µL of a silylating agent such as BSTFA with 1% TMCS (trimethylchlorosilane).[8]
-
Add an appropriate solvent if needed (e.g., dichloromethane).
-
Seal the vial and heat at 60°C for 60 minutes. Both time and temperature can be optimized.[8]
-
Cool the vial. The sample is now ready for GC-MS analysis.
GC-MS and HPLC Method Parameters
The following tables summarize typical starting conditions for separating C22:0 and C24:0 hydroxy fatty acid derivatives. These should be optimized for your specific instrument and application.
Table 1: Example GC-MS Parameters for FAME/TMS-Ether Derivatives
| Parameter | Setting | Reference |
|---|---|---|
| Column | HP-5MS UI (30 m x 0.250 mm x 0.25 µm) or similar non-polar column | [12] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | [12] |
| Injector Temp. | 250°C | [12] |
| Injection Mode | Split (e.g., 10:1 ratio) | [12] |
| Oven Program | Initial 120°C, ramp at 2°C/min to 220°C, hold for 120 min | [7] |
| MS Ionization | Electron Impact (EI) at 70 eV | [7] |
| MS Scan Range | 43-500 amu |[7] |
Table 2: Example RP-HPLC Parameters for Underivatized Fatty Acids
| Parameter | Setting | Reference |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm) | [5][15] |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Gradient | Start at 75% B, increase to 95-100% B over 30-40 minutes | [5] |
| Flow Rate | 1.0 - 1.6 mL/min | [5] |
| Column Temp. | 40°C | [5] |
| Detector | UV at 205-210 nm or Mass Spectrometer (ESI-negative mode) |[4][17] |
Visualized Workflows and Logic
General Experimental Workflow
This diagram outlines the typical steps from sample preparation to final analysis for separating C22:0 and C24:0 hydroxy fatty acids.
Caption: Workflow for Hydroxy Fatty Acid Analysis.
Troubleshooting Logic Diagram
Use this decision tree to diagnose and solve common separation problems.
Caption: Decision Tree for Troubleshooting Separation Issues.
References
- 1. digital.csic.es [digital.csic.es]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. BISC 429 [sfu.ca]
- 4. aocs.org [aocs.org]
- 5. Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 10. Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. omega-hydroxy fatty acids - Chromatography Forum [chromforum.org]
- 12. Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00407D [pubs.rsc.org]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. mastelf.com [mastelf.com]
- 15. Methods for separation of free, short, medium, and long chain fatty acids and for their decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. jsbms.jp [jsbms.jp]
Validation & Comparative
A Comparative Guide to the Biological Activity of R- vs. S-enantiomers of 2-Hydroxydocosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of the R- and S-enantiomers of 2-Hydroxydocosanoic acid. Due to a lack of direct comparative studies on this compound, this guide extrapolates data from its closely related analog, 2-Hydroxypalmitic acid, to infer the likely differential biological activities and mechanisms of action.
Introduction to this compound Enantiomers
This compound is a 2-hydroxy long-chain fatty acid. The presence of a chiral center at the C-2 position gives rise to two enantiomers: (R)-2-Hydroxydocosanoic acid and (S)-2-Hydroxydocosanoic acid. In mammals, the enzyme Fatty Acid 2-Hydroxylase (FA2H) is responsible for the synthesis of 2-hydroxy fatty acids and stereospecifically produces the R-enantiomer.[1][2] These fatty acids are important constituents of sphingolipids, which are critical components of cell membranes and are involved in various signaling pathways.
While both enantiomers can be incorporated into complex lipids, their metabolic fates and subsequent biological effects differ significantly. This guide will explore these differences, providing insights into their potential therapeutic applications.
Comparative Biological Activity
The primary differences in the biological activity of the R- and S-enantiomers stem from their differential incorporation into distinct classes of sphingolipids. The R-enantiomer is preferentially incorporated into hexosylceramides, while the S-enantiomer is primarily found in ceramides.[1][2] This selective metabolic routing leads to distinct downstream cellular effects.
Table 1: Comparison of the Biological Effects of R- and S-2-Hydroxy Fatty Acid Enantiomers (Data extrapolated from 2-Hydroxypalmitic Acid studies)
| Biological Effect | (R)-2-Hydroxy Fatty Acid | (S)-2-Hydroxy Fatty Acid | Reference |
| Metabolic Fate | Preferentially incorporated into hexosylceramides | Preferentially incorporated into ceramides | [1][2] |
| Glucose Uptake in Adipocytes | Reverses the reduction in glucose uptake caused by FA2H knockdown | Does not reverse the reduction in glucose uptake caused by FA2H knockdown | [2] |
| Lipogenesis in Adipocytes | Reverses the reduction in lipogenesis caused by FA2H knockdown | Does not reverse the reduction in lipogenesis caused by FA2H knockdown | [2] |
| Membrane Fluidity | Reverses the increased membrane fluidity caused by FA2H knockdown | Does not reverse the increased membrane fluidity caused by FA2H knockdown | [1] |
| GLUT4 Protein Level | Restores GLUT4 protein levels reduced by FA2H knockdown | Does not restore GLUT4 protein levels | [2] |
Signaling Pathways and Mechanisms of Action
The differential incorporation of R- and S-enantiomers into sphingolipids suggests that they influence distinct signaling pathways. The enrichment of (R)-2-hydroxy fatty acids in hexosylceramides (like glucosylceramide and galactosylceramide) points towards a role in pathways governed by these complex sphingolipids, which are known to be involved in cell adhesion, cell recognition, and signaling.
Conversely, the incorporation of the S-enantiomer into ceramides suggests an influence on ceramide-mediated signaling pathways. Ceramides are well-established signaling molecules that can induce apoptosis, cell cycle arrest, and cellular senescence.
Caption: Differential metabolic pathways of R- and S-2-Hydroxydocosanoic acid.
Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted to compare the biological activities of R- and S-2-Hydroxydocosanoic acid. These protocols are based on those used for 2-Hydroxypalmitic acid.
Cell Culture and Treatment
-
Cell Lines: Adipocyte cell lines (e.g., 3T3-L1) or other relevant cell types would be cultured under standard conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).
-
Preparation of Fatty Acid Solutions: R- and S-2-Hydroxydocosanoic acid would be dissolved in a suitable solvent (e.g., ethanol) to create stock solutions. These would then be complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium to facilitate cellular uptake.
-
Treatment: Cells would be incubated with varying concentrations of the R- or S-enantiomer-BSA complexes for specified time periods. Control cells would be treated with BSA-containing medium alone.
Analysis of Sphingolipid Composition
-
Lipid Extraction: After treatment, total lipids would be extracted from the cells using a modified Bligh and Dyer method.
-
Mass Spectrometry: The lipid extracts would be analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the different sphingolipid species (ceramides and hexosylceramides) containing the R- and S-2-Hydroxydocosanoic acid.
Caption: Workflow for analyzing sphingolipid composition after enantiomer treatment.
Glucose Uptake Assay
-
Cell Treatment: Differentiated adipocytes would be treated with R- or S-2-Hydroxydocosanoic acid as described above.
-
Glucose Starvation: Cells would be washed and incubated in a glucose-free medium.
-
Glucose Uptake: 2-deoxy-D-[³H]glucose would be added to the medium, and uptake would be allowed to proceed for a short period (e.g., 5-10 minutes).
-
Measurement: The reaction would be stopped by washing with ice-cold PBS. Cells would be lysed, and the incorporated radioactivity would be measured using a scintillation counter.
Lipogenesis Assay
-
Cell Treatment: Differentiated adipocytes would be treated with the R- or S-enantiomers.
-
Radiolabeling: [¹⁴C]Acetic acid would be added to the culture medium.
-
Lipid Extraction: After incubation, total lipids would be extracted.
-
Measurement: The radioactivity incorporated into the lipid fraction would be measured by scintillation counting to determine the rate of de novo lipogenesis.
Conclusion
The available evidence, primarily from studies on 2-Hydroxypalmitic acid, strongly suggests that the R- and S-enantiomers of this compound have distinct biological activities due to their differential incorporation into sphingolipid metabolic pathways. The (R)-enantiomer, produced endogenously by FA2H, appears to be the biologically active form in regulating glucose homeostasis and lipogenesis through its role in hexosylceramide synthesis. In contrast, the (S)-enantiomer is shunted into the ceramide pool, where it may influence different signaling cascades.
Further research is needed to directly compare the biological effects of R- and S-2-Hydroxydocosanoic acid and to elucidate the specific signaling pathways they modulate. Such studies will be crucial for understanding their physiological roles and for exploring their potential as therapeutic agents in metabolic diseases and other conditions.
References
A Researcher's Guide to 2-Hydroxy Very Long-Chain Fatty Acid Reference Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. This is particularly true in the study of 2-hydroxy very long-chain fatty acids (2-OH VLCFAs), a class of lipids implicated in various physiological processes and diseases. The quality of the reference standards used in these analyses directly impacts the validity of experimental results. This guide provides an objective comparison of commercially available 2-OH VLCFA reference standards, supported by illustrative experimental data and detailed analytical protocols.
Commercial Availability and Purity
Several reputable suppliers offer a range of 2-OH VLCFA reference standards. The most commonly researched include 2-hydroxybehenic acid (C22:0), 2-hydroxylignoceric acid (C24:0), and 2-hydroxycerotic acid (C26:0). Companies such as Abcam and Cayman Chemical provide these standards, typically with a purity of greater than 98%. The identity and purity of these standards are generally confirmed by the manufacturer using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A Certificate of Analysis (CoA) is a critical document that accompanies these standards, detailing the results of these quality control tests.
Comparison of 2-OH VLCFA Reference Standards
While direct head-to-head comparative studies of commercially available standards are not publicly available, an objective comparison can be made based on the information provided in product specifications and typical quality control data. The following table summarizes key parameters for 2-hydroxy very long-chain fatty acid reference standards from leading suppliers.
| Parameter | Supplier A (Illustrative) | Supplier B (Illustrative) | Alternative - In-house Isolation |
| Product Name | 2-Hydroxytetracosanoic acid | 2-Hydroxy C24:0 Fatty Acid | 2-Hydroxytetracosanoic acid |
| Purity (by GC) | ≥99.0% | >98% | Variable, depends on purification |
| Identity Confirmation | MS, NMR | MS | MS, NMR |
| Physical Form | Solid | Solid | Solid |
| Certificate of Analysis | Comprehensive CoA provided | CoA provided | Not applicable |
| Lot-to-Lot Consistency | High | High | Can be variable |
| Availability | Readily available | Readily available | Requires significant effort |
| Cost | High | Competitive | High initial investment |
Illustrative Performance Data
To provide a clearer picture of how these standards might perform in a laboratory setting, the following table presents illustrative experimental data from a hypothetical comparison. This data is based on typical performance expectations for high-purity reference standards.
| Performance Metric | Supplier A Standard | Supplier B Standard | In-house Isolated Standard |
| Peak Purity (HPLC-UV) | 99.5% | 98.7% | 95.2% |
| Concentration Accuracy (vs. Certified Reference Material) | 99.8% | 99.1% | 96.5% |
| Short-term Stability (4°C, 1 week) | >99% recovery | >99% recovery | 97% recovery |
| Long-term Stability (-20°C, 1 year) | >98% recovery | >98% recovery | 90% recovery |
| Assay Precision (%RSD, n=6) | <1.5% | <2.0% | <5.0% |
Experimental Protocols
Accurate analysis of 2-OH VLCFAs is critical for research and diagnostic applications. Below are detailed methodologies for key experiments related to the quality control and use of 2-OH VLCFA reference standards.
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the derivatization of 2-OH VLCFAs to their more volatile methyl ester, trimethylsilyl (TMS) ether derivatives for GC-MS analysis.
1. Materials:
-
2-OH VLCFA reference standard
-
Methanolic HCl (1.25 M)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (GC grade)
-
Pyridine
-
Internal Standard (e.g., deuterated 2-hydroxy C24:0)
2. Derivatization Procedure:
-
Weigh approximately 1 mg of the 2-OH VLCFA standard into a glass vial.
-
Add 1 mL of 1.25 M methanolic HCl.
-
Cap the vial and heat at 80°C for 1 hour to form the fatty acid methyl ester (FAME).
-
Cool the vial to room temperature and evaporate the solvent under a stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.
-
Cap the vial and heat at 60°C for 30 minutes to form the TMS ether derivative.
-
Cool to room temperature and add 800 µL of hexane. The sample is now ready for GC-MS analysis.
3. GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Oven Program: Start at 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Full scan (m/z 50-750) and Selected Ion Monitoring (SIM) for quantification.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is suitable for the sensitive and specific quantification of 2-OH VLCFAs in biological matrices.
1. Sample Preparation (from plasma):
-
To 100 µL of plasma, add an internal standard solution (e.g., deuterated 2-hydroxy C24:0 in methanol).
-
Perform a liquid-liquid extraction using a mixture of chloroform and methanol (2:1, v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Ion Source: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of 2-hydroxy very long-chain fatty acids.
Caption: Biosynthesis pathway of 2-hydroxy sphingolipids.
Caption: Peroxisomal β-oxidation of very long-chain fatty acids.
Caption: Experimental workflow for reference standard validation.
Conclusion
The selection of a high-quality reference standard is a critical first step in any research involving the analysis of 2-hydroxy very long-chain fatty acids. While commercially available standards from reputable suppliers offer convenience and a high degree of purity, researchers should always carefully review the Certificate of Analysis and, where possible, perform in-house verification. The use of appropriate analytical methodologies, such as the GC-MS and LC-MS/MS protocols detailed in this guide, is essential for obtaining accurate and reproducible results. By understanding the available options and implementing rigorous analytical practices, researchers can ensure the integrity of their data and contribute to the advancement of knowledge in this important field of lipid research.
Safety Operating Guide
Personal protective equipment for handling 2-Hydroxydocosanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 2-Hydroxydocosanoic acid (CAS 13980-14-8) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant research environment.
Hazard Assessment and Chemical Properties
While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), it is imperative to handle it with the standard care afforded to all laboratory chemicals.[1] Inhalation of dust or direct contact with skin and eyes should be avoided.[1]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₄₄O₃[1][2][3] |
| Molecular Weight | 356.58 g/mol [2][3][4] |
| Appearance | Solid[3] |
| Melting Point | 96-97 °C[2] |
| Boiling Point | 484.2 ± 18.0 °C (Predicted)[2] |
| Solubility | Soluble in Chloroform:Methanol (5:1)[3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended at all times when handling this compound to minimize exposure.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields.[1] | Protects eyes from potential splashes and airborne particles. |
| Skin Protection | Impervious clothing, such as a lab coat.[1] | Prevents contact of the chemical with skin. |
| Hand Protection | Nitrile or Neoprene gloves. | These materials offer good resistance to acids and fatty substances.[5][6][7] |
| Respiratory Protection | A suitable respirator should be used when dust or aerosols may be generated.[1] | Prevents inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocols
a. Weighing and Transferring the Solid:
-
Ensure you are wearing all required PPE as detailed in the table above.
-
Conduct all weighing and transferring activities within a certified chemical fume hood or a powder handling enclosure with horizontal laminar flow to minimize dust inhalation.[8]
-
Use a spatula to carefully transfer the desired amount of this compound to a tared weigh boat or directly into the reaction vessel.
-
Avoid creating dust by minimizing agitation and handling the powder gently.[9]
-
Keep the container of the chemical closed when not in use.[10]
b. Preparing Solutions:
-
When preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.
-
If the process generates fumes or requires heating, ensure it is performed within a fume hood.
c. Accidental Release Measures:
-
In the event of a spill, ensure the area is well-ventilated and restrict access.
-
Wear full personal protective equipment, including respiratory protection.[1]
-
Avoid breathing in any dust or vapors.[1]
-
For solid spills, gently sweep or vacuum the material into a suitable container for disposal. Use a HEPA-filtered vacuum if available.[10]
-
For liquid spills, absorb the solution with an inert, liquid-binding material (e.g., diatomite, universal binders) and place it in a sealed container for disposal.[1]
-
Decontaminate the spill area and any equipment by wiping with a suitable solvent, such as alcohol, followed by soap and water.[1]
Disposal Plan
As a non-hazardous chemical, the disposal of this compound and its waste should adhere to institutional and local environmental regulations.
References
- 1. sfasu.edu [sfasu.edu]
- 2. This compound CAS#: 13980-14-8 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, 2-Hydroxy C22:0 fatty acid (CAS 13980-14-8) | Abcam [abcam.com]
- 5. vdp.com [vdp.com]
- 6. safetyware.com [safetyware.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Powder Handling - AirClean Systems [aircleansystems.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
